Boc-(S)-2-Amino-5-methylhex-4-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSOUMESZDICW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-2-Amino-5-methylhex-4-enoic acid, an unnatural amino acid (UAA), represents a valuable building block in modern drug discovery and peptide chemistry. The incorporation of UAAs like this one into peptides and other molecular frameworks can significantly enhance their stability, selectivity, and therapeutic activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of this compound, catering to the needs of researchers and professionals in drug development. Unnatural amino acids are pivotal in overcoming the limitations of natural peptides, such as enzymatic degradation and poor bioavailability, by introducing unique structural modifications.[][2][3]
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acid | N/A |
| CAS Number | 123098-61-3 | N/A |
| Molecular Formula | C₁₂H₂₁NO₄ | N/A |
| Molecular Weight | 243.3 g/mol | N/A |
| Physical State | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Purification
The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This general approach can be adapted for the synthesis of this compound.
General Synthesis Protocol for Boc-Protection of Amino Acids:
-
Dissolution: The amino acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) to track the consumption of the starting amino acid.
-
Work-up and Extraction: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified, and the Boc-protected amino acid is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure Boc-protected amino acid.
The following diagram illustrates a generalized workflow for the synthesis and purification of a Boc-protected amino acid.
Caption: Generalized workflow for the synthesis and purification of Boc-protected amino acids.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hexenoic acid backbone, the methyl groups, and the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the olefinic carbons, and the carbons of the aliphatic chain and the Boc group.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) would likely be employed. The expected molecular ion peak would correspond to the molecular weight of the compound (243.3 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of Boc-protected amino acids. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common setup. Chiral HPLC can be used to determine the enantiomeric purity of the compound.[]
Applications in Drug Discovery and Development
Unnatural amino acids are increasingly utilized in drug discovery to enhance the pharmacological properties of peptides and small molecules.[][2][3] The introduction of UAAs can lead to:
-
Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thus extending the in vivo half-life of peptide-based drugs.[]
-
Conformational Constraint: The specific stereochemistry and structure of the UAA can introduce conformational rigidity, which can lock a peptide into its bioactive conformation, leading to higher affinity and selectivity for its target.
-
Modulation of Physicochemical Properties: UAAs can be designed to alter the solubility, lipophilicity, and other properties of a molecule to improve its drug-like characteristics.[5][6]
The following diagram illustrates the logical relationship of how unnatural amino acids contribute to improved drug candidates.
Caption: The role of unnatural amino acids in enhancing drug candidate properties.
Conclusion
This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data on its physical and some of its chemical properties are not extensively documented in publicly accessible literature, its structural features and the well-established chemistry of Boc-protected amino acids provide a strong foundation for its application in the synthesis of novel peptides and other bioactive molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its utility for researchers and scientists.
References
Structure Elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the structure elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published data on this specific molecule, this guide combines established analytical methodologies with predicted spectroscopic data to offer a robust framework for its synthesis and characterization. The protocols and data presented herein are designed to assist researchers in the unambiguous identification and quality control of this compound.
Introduction
Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutic agents, offering metabolic stability and unique conformational properties. This compound, with its unsaturated side chain and defined stereochemistry, represents a valuable synthon for the development of peptidomimetics and other bioactive molecules. Accurate structural confirmation is a critical prerequisite for its application in drug discovery and development. This guide outlines the key experimental procedures and data interpretation necessary for the complete structure elucidation of this compound.
Proposed Synthesis
A plausible and efficient synthesis of this compound involves a two-step process starting from the corresponding unprotected amino acid, (S)-2-Amino-5-methylhex-4-enoic acid.
Experimental Protocol: Boc Protection
To a solution of (S)-2-Amino-5-methylhex-4-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.0 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1N HCl. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the title compound.
Structure Elucidation Workflow
The comprehensive structure elucidation of the synthesized compound involves a combination of spectroscopic techniques to confirm its chemical structure, stereochemistry, and purity.
Spectroscopic Data and Interpretation
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.
Experimental Protocol: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
Predicted Data and Interpretation: The characteristic fragmentation of Boc-protected amino acids involves the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]
| Predicted Ion | m/z | Interpretation |
| [M+H]⁺ | 244.1543 | Protonated molecule |
| [M+Na]⁺ | 266.1363 | Sodiated adduct |
| [M-C₄H₈+H]⁺ | 188.0917 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 144.0968 | Loss of the entire Boc group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.
Experimental Protocol: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.30 - 4.40 | m | - | 1H |
| H-3 | 2.35 - 2.55 | m | - | 2H |
| H-4 | 5.10 - 5.25 | m | - | 1H |
| H-5 | - | - | - | - |
| H-6 (CH₃) | 1.65 - 1.75 | d | ~1.2 | 3H |
| H-6' (CH₃) | 1.55 - 1.65 | d | ~1.2 | 3H |
| Boc (t-Bu) | 1.45 | s | - | 9H |
| NH | 5.00 - 5.10 | d | ~8.0 | 1H |
| COOH | 10.0 - 12.0 | br s | - | 1H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | 175.0 - 177.0 |
| C-2 (CH) | 52.0 - 54.0 |
| C-3 (CH₂) | 35.0 - 37.0 |
| C-4 (=CH) | 120.0 - 122.0 |
| C-5 (=C) | 135.0 - 137.0 |
| C-6 (CH₃) | 18.0 - 20.0 |
| C-6' (CH₃) | 25.0 - 27.0 |
| Boc (C=O) | 155.0 - 156.0 |
| Boc (C(CH₃)₃) | 80.0 - 81.0 |
| Boc (C(CH₃)₃) | 28.3 |
Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the α-proton (H-2), the methylene protons adjacent to the chiral center (H-3), and the vinyl proton (H-4). The two methyl groups at C-5 will likely appear as distinct doublets due to coupling with the vinyl proton. The presence of the Boc protecting group is confirmed by the singlet at approximately 1.45 ppm, integrating to nine protons. The ¹³C NMR spectrum will corroborate these assignments, with distinct signals for the carboxylic acid, the olefinic carbons, and the carbons of the Boc group.
Chiral Analysis
Experimental Protocol: The stereochemical integrity of the synthesized compound can be confirmed by polarimetry. A solution of known concentration in a suitable solvent (e.g., methanol) is prepared, and the optical rotation is measured using a polarimeter at the sodium D-line (589 nm).
Expected Outcome: A non-zero specific rotation value will confirm the enantiomeric excess of the (S)-enantiomer. The sign and magnitude of the rotation should be compared with literature values for structurally similar compounds if available.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of modern analytical techniques. This guide provides a comprehensive framework, including a plausible synthetic route, detailed experimental protocols for key analytical methods, and predicted spectroscopic data with interpretations. By following this workflow, researchers and drug development professionals can ensure the unambiguous identification and quality assessment of this valuable chiral building block, facilitating its successful application in the synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document details its chemical identifiers, physicochemical properties, and its applications, offering a valuable resource for professionals in the pharmaceutical and biotechnology sectors.
Core Compound Identifiers and Properties
This compound is a non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide chain elongation.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 123098-61-3 | [2][3] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methyl-4-hexenoic acid | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.3 g/mol | |
| InChI Key | YTDSOUMESZDICW-VIFPVBQESA-N |
Table 2: Physicochemical Properties of this compound and its Unprotected Counterpart
| Property | This compound | (S)-2-Amino-5-methylhex-4-enoic acid | Source |
| Molecular Weight | 243.3 g/mol | 143.18 g/mol | [4] |
| XLogP3 | Not Available | -1.4 | [4] |
| Hydrogen Bond Donor Count | Not Available | Not Available | |
| Hydrogen Bond Acceptor Count | Not Available | Not Available | |
| Rotatable Bond Count | Not Available | Not Available | |
| Exact Mass | Not Available | 143.094628657 Da | [4] |
| Monoisotopic Mass | Not Available | 143.094628657 Da | [4] |
| Topological Polar Surface Area | Not Available | 63.3 Ų | [4] |
| Heavy Atom Count | Not Available | 10 | [4] |
| Complexity | Not Available | 148 | [4] |
Applications in Research and Development
The primary application of this compound lies in its role as a specialized building block for the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for controlled, stepwise addition of this amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).[5]
Peptide Synthesis
Boc-protected amino acids are instrumental in the synthesis of custom peptides. These synthetic peptides are valuable tools in a wide range of research areas, including:
-
Drug Discovery: As versatile molecules, peptides can be designed to interact with a high degree of specificity with biological targets such as receptors and enzymes.[6] The incorporation of unnatural amino acids like (S)-2-Amino-5-methylhex-4-enoic acid can introduce novel structural features, potentially leading to enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles.[7]
-
Biotechnology: Peptides can be engineered for various biotechnological applications, including the development of diagnostic tools and biomaterials.[7]
-
Neuroscience Research: Synthetic peptides are used to study neurotransmitter systems and to investigate the mechanisms underlying neurological disorders.[7]
The general workflow for incorporating a Boc-protected amino acid into a peptide chain via SPPS is outlined below.
Drug Development
The unique structural features of (S)-2-Amino-5-methylhex-4-enoic acid make it an attractive component in the design of novel therapeutic agents. The presence of a methyl group and an unsaturated bond in the side chain can influence the conformational properties of a peptide, potentially leading to a better fit with its biological target. This can enhance the efficacy and reduce the side effects of a drug.[7]
Experimental Protocols
A related experimental procedure for the preparation of (±) 4-amino-5-hexenoic acid involves the following key steps, which may be adaptable for the synthesis of the target compound:
-
Protection of the amino group: The starting amino acid is reacted with di-tert-butyl dicarbonate to form the Boc-protected intermediate.[9]
-
Activation of the carboxylic acid: The carboxylic acid group is activated, for example, by conversion to a mixed anhydride with ethyl chloroformate.[9]
-
Introduction of the side chain: The desired side chain is introduced through a series of reactions, which may involve intermediates such as aldehydes and subsequent Wittig-type reactions to form the double bond.[9]
-
Final deprotection: If necessary, any other protecting groups are removed to yield the final product.
It is crucial for researchers to consult detailed synthetic chemistry literature and adapt procedures based on the specific requirements of their research.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the reviewed literature that directly links this compound or peptides containing it to specific signaling pathways. However, the general principle of peptide-based drug design involves targeting specific components of signaling cascades.[6] For example, a synthetic peptide incorporating this amino acid could be designed to act as an agonist or antagonist for a particular cell surface receptor, thereby modulating downstream signaling events.
The logical relationship for the development of a peptide-based therapeutic incorporating this amino acid is illustrated below.
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in the fields of peptide chemistry and drug development. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental protocols and biological pathway information are limited in publicly accessible resources, the fundamental principles of its application in solid-phase peptide synthesis provide a solid foundation for its use in the design and creation of new therapeutic and research agents.
References
- 1. data.epo.org [data.epo.org]
- 2. 123098-61-3|this compound|BLD Pharm [bldpharm.com]
- 3. BOC-L-2-AMINO-5-METHYLHEX-4-ENOIC ACID | 123098-61-3 [chemicalbook.com]
- 4. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. KR20120093310A - Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
Molecular weight and formula of Boc-(S)-2-Amino-5-methylhex-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a synthetic, non-proteinogenic amino acid. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a reactive allyl side chain, makes it a valuable building block in several areas of chemical and pharmaceutical research. This document details its physicochemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for the characterization of resulting compounds.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 123098-63-1 |
| Appearance | Pale-yellow to Yellow-brown Liquid |
| Purity | Typically ≥95% |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acid |
Core Applications in Research and Drug Development
This compound is primarily utilized as a specialized building block in peptide chemistry. The incorporation of this unnatural amino acid into peptide backbones can introduce conformational constraints. This structural rigidity can enhance the stability of the peptide against enzymatic degradation, a critical factor in drug development.
The allyl group on the side chain offers a site for hydrophobic interactions within enzyme active sites and can be a handle for further chemical modifications. When integrated into substrate analogues, it has the potential to mimic transition states, thereby acting as an enzyme inhibitor. These characteristics position this compound as a valuable component in structure-activity relationship (SAR) studies and in the development of more stable and potent peptide-based therapeutics.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
The following is a generalized experimental protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, such as this compound. This method, known as Boc/Bzl chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including the title compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
Procedure:
-
Resin Preparation: The synthesis begins with an insoluble resin support, typically polystyrene-based. The first Boc-protected amino acid is anchored to this resin.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This step exposes the N-terminal amine, preparing it for the coupling of the next amino acid.[1][2][3]
-
Neutralization: Following deprotection, the resin is treated with a base, such as diisopropylethylamine (DIEA) in DCM, to neutralize the trifluoroacetate salt of the N-terminal amine.[4][5]
-
Coupling: The next Boc-protected amino acid is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. Activation is commonly achieved using a carbodiimide such as dicyclohexylcarbodiimide (DCC).[1]
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
-
Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically accomplished using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers to prevent side reactions.[1][2]
-
Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Caption: A diagram of the Boc-SPPS workflow.
Conclusion
This compound is a specialized chemical entity with significant applications in peptide-based drug discovery and development. Its unique structural features allow for the synthesis of peptides with enhanced stability and potentially novel biological activities. The provided experimental protocol for solid-phase peptide synthesis offers a foundational method for the incorporation of this and other Boc-protected amino acids into custom peptide sequences. This guide serves as a valuable resource for researchers and scientists working at the interface of chemistry and biology.
References
A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals
An In-depth Technical Guide
The deliberate incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug discovery. These bespoke building blocks, which expand the canonical 20-amino acid alphabet, offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials. This guide provides a comprehensive overview of the core synthetic methodologies for producing UAAs, tailored for researchers, scientists, and professionals in drug development. We present a comparative analysis of chemical and enzymatic approaches, detailed experimental protocols for key reactions, and visual representations of synthetic pathways to facilitate a deeper understanding of these powerful techniques.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of UAAs can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis. The choice of method depends on several factors, including the desired scale of synthesis, the complexity of the target UAA, and the required stereochemical purity.
Chemical Synthesis:
Classical organic chemistry provides a versatile and robust platform for the synthesis of a vast array of UAAs. These methods offer the advantage of broad substrate scope and the ability to introduce a wide variety of functional groups. Common strategies include:
-
Strecker Synthesis: A foundational method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. While effective, the use of toxic cyanide reagents is a significant drawback.[1]
-
Asymmetric Synthesis: To control the stereochemistry of the α-carbon, a critical aspect for biological activity, various asymmetric methods have been developed. These often employ chiral auxiliaries, chiral catalysts, or chiral pool starting materials.[1][2] Phase-transfer catalysis and the use of chiral ligands with metal catalysts (e.g., Pd, Ni) have shown high enantioselectivity.[1]
-
Alkylation of Glycine Equivalents: This approach utilizes protected glycine derivatives that can be deprotonated to form a stable enolate, which is then alkylated with an electrophile to introduce the desired side chain.[1]
-
Photoredox Catalysis: A modern and powerful method that uses light-absorbing catalysts to generate radical intermediates under mild conditions, enabling a wide range of C-C and C-heteroatom bond formations.[3]
Enzymatic Synthesis:
Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing high enantioselectivity, mild reaction conditions, and a greener chemical footprint. Key enzymatic approaches include:
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate, L-aspartate) to a keto acid precursor, generating the corresponding amino acid with high stereopurity.[4][5]
-
Dehydrogenases (DHs): Amino acid dehydrogenases, such as leucine dehydrogenase (LeuDH) and phenylalanine dehydrogenase, catalyze the reductive amination of α-keto acids to their corresponding L-amino acids.[6][7][8][9] These reactions often require a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a coupled enzyme system (e.g., with formate dehydrogenase or glucose dehydrogenase).[6][7][8][9]
-
Other Enzymes: Other enzyme classes, such as lyases and hydrolases, are also employed in UAA synthesis, each offering unique catalytic capabilities.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data for various UAA synthesis methods, providing a basis for comparison of their efficiency and stereoselectivity.
Table 1: Comparison of Chemical Synthesis Methods for Unnatural Amino Acids
| Method | Target UAA Example | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric Alkylation | α-Alkenyl amino acid | Fluorine-modified Ni(II) Schiff base complex | 60-90 | >99 ee | [10] |
| Diastereoselective Synthesis | α,α-Disubstituted amino acid | α-tert-butyrasulfinamide auxiliary | up to 90 | N/A | [1] |
| Enantioselective Synthesis | Tetrasubstituted α-allenoates | Chiral phosphoric acid | High | High | [1] |
| Catalytic Synthesis | Optically active arylglycine derivatives | Pd-catalyzed α-arylation of a chiral nickel(II) glycinate complex | up to 80 | N/A | [1] |
| Metallaphotoredox Catalysis | p-Acetophenylalanine | Nickel/Photocatalyst | 71-79 | Complete retention of enantiopurity | [3] |
| Ni/Ag-Electrocatalytic Cross-Coupling | Various heteroaromatic sidechains | NiCl2·6H2O / AgNO3 | 25-52 | N/A | [11] |
Table 2: Comparison of Enzymatic Synthesis Methods for L-tert-leucine
| Enzyme System | Substrate | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Branched-chain aminotransferase (BCAT) | Trimethylpyruvate | L-glutamate as amino donor | 25.4 mM product | >99 | [4][5] |
| BCAT/Aspartate aminotransferase (AspAT)/Pyruvate decarboxylase (PDC) | Trimethylpyruvate | Coupled enzyme system | 89.2 mM product | >99 | [4][5][12] |
| Leucine dehydrogenase (LeuDH) / Formate dehydrogenase (FDH) | Trimethylpyruvic acid | Formate | 81 (avg. conversion) | >99 | [8] |
| Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH) | Trimethylpyruvate | Glucose | 96.1 | >99 | [9] |
| Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH) Fusion Enzyme | Trimethylpyruvic acid | Glucose | 74.7 | >99 | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative enzymatic synthesis of an unnatural amino acid, L-tert-leucine, using a coupled enzyme system for cofactor regeneration.
Protocol: Enzymatic Synthesis of L-tert-leucine using Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH)
This protocol is adapted from the work of Liu et al. and Luo et al.[8][13]
1. Materials and Reagents:
-
Leucine dehydrogenase (LeuDH) from Exiguobacterium sibiricum (recombinantly expressed and purified)[8]
-
Formate dehydrogenase (FDH) (recombinantly expressed and purified)
-
Trimethylpyruvic acid (TMP)
-
Ammonium formate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.5)
-
Centrifuge
-
Incubator/shaker
-
HPLC system for analysis
2. Enzyme Preparation:
-
Express and purify recombinant LeuDH and FDH from a suitable host (e.g., E. coli) according to established protocols.[8] The enzymes can be used as purified proteins or as crude cell-free extracts.[8]
3. Reaction Setup:
-
Prepare a 20 mL reaction mixture in a suitable vessel.
-
The reaction mixture should contain:
-
0.8 M Ammonium formate
-
0.25 g NAD+
-
A defined amount of LeuDH and FDH (either as purified enzymes or cell-free extract).
-
The reaction buffer to make up the final volume.
-
-
Initiate the reaction by adding the substrate, trimethylpyruvic acid (TMP). A fed-batch strategy is recommended to overcome substrate inhibition.[8]
4. Fed-Batch Strategy:
-
Start the reaction with an initial concentration of TMP (e.g., 100 mM).
-
Monitor the conversion of TMP to L-tert-leucine over time using HPLC.
-
Once the initial substrate is consumed, add subsequent batches of TMP to the reaction mixture. This can be repeated until the desired final product concentration is reached or enzyme activity decreases significantly.[8]
5. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[6]
-
Maintain the pH of the reaction at the optimal level for the enzymes (e.g., pH 8.5-9.0).[6][8]
6. Product Analysis and Purification:
-
At various time points, take samples from the reaction mixture and analyze the concentration of L-tert-leucine and the remaining TMP by HPLC.
-
Determine the enantiomeric excess (ee %) of the L-tert-leucine product using a chiral HPLC column.
-
After the reaction is complete, the product can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of unnatural amino acids.
Diagram 1: General Workflow for Unnatural Amino Acid Synthesis
Caption: Overview of the general workflow for synthesizing unnatural amino acids.
Diagram 2: Enzymatic Synthesis of L-tert-leucine with Cofactor Regeneration
Caption: Enzymatic synthesis of L-tert-leucine coupled with cofactor regeneration.
Conclusion
The synthesis of unnatural amino acids is a dynamic and enabling field that continues to push the boundaries of protein engineering and drug discovery. Both chemical and enzymatic methodologies provide powerful avenues to access these valuable molecules. While chemical synthesis offers unparalleled versatility in the types of structures that can be created, enzymatic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmental sustainability. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific needs, ultimately accelerating the development of novel therapeutics and research tools.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. jmb.or.kr [jmb.or.kr]
- 5. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade Improves the Biosynthsis of L-tert-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
Physical and chemical properties of Boc-protected amino acids
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds. Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected amino acids, detailed experimental protocols, and logical workflows essential for laboratory applications.
Core Chemical Properties
The chemical behavior of the Boc group dictates its application in multi-step synthetic strategies. Its stability to basic and nucleophilic reagents, combined with its acid lability, provides the orthogonality required for complex peptide synthesis.[1][2]
N-α-Protection Mechanism
The introduction of the Boc group onto the alpha-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][] The amino group acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
Caption: Mechanism of Boc-protection of an amino acid.
Deprotection Mechanism
The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into a stable tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine.[1]
Caption: Acid-catalyzed deprotection of a Boc-amino acid.
Stability and Orthogonality
Boc-protected amino acids exhibit high stability towards:
-
Basic conditions : They are resistant to hydrolysis by bases.[1]
-
Nucleophiles : The bulky tert-butyl group provides steric hindrance.[]
-
Catalytic Hydrogenation : This allows for the selective removal of other protecting groups like benzyloxycarbonyl (Cbz).[1]
This stability profile makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling selective deprotection at different stages of a synthesis.[1]
Physical Properties
Boc-protected amino acids are generally white, crystalline solids that can be stored for extended periods without decomposition.[][5] Their solubility is a key parameter for their use in solution-phase or solid-phase synthesis. While generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), their solubility in less polar solvents can vary.[6]
Table 1: Physical Properties of Common Boc-Protected L-Amino Acids
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰D (c=1, Solvent) |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78 - 82 | -24° (EtOH) |
| Boc-Arg(Pbf)-OH | C₂₅H₄₀N₄O₇S | 540.68 | 125 - 135 | -5° (DMF) |
| Boc-Asn-OH | C₉H₁₆N₂O₅ | 232.23 | 174 - 176 | +7° (DMF) |
| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.33 | 103 - 106 | -25° (AcOH) |
| Boc-Cys(Trt)-OH | C₂₇H₂₉NO₄S | 475.59 | 155 - 160 | +27° (DMF) |
| Boc-Gln-OH | C₁₀H₁₈N₂O₅ | 246.26 | 114 - 118 | -20° (EtOH) |
| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 109 - 112 | -28° (AcOH) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86 - 90 | N/A |
| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 510.61 | 185 - 195 (dec.) | +15° (MeOH) |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 67 - 71 | -6° (AcOH) |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83 - 86 | -24° (AcOH) |
| Boc-Lys(Boc)-OH | C₁₆H₃₀N₂O₆ | 346.42 | 100 - 104 | -13° (AcOH) |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47 - 50 | -20° (MeOH) |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86 - 88 | +25° (AcOH) |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133 - 136 | -60° (AcOH) |
| Boc-Ser-OH | C₈H₁₅NO₅ | 205.21 | 92 - 96 | +5° (AcOH) |
| Boc-Thr-OH | C₉H₁₇NO₅ | 219.24 | 75 - 79 | -5° (AcOH) |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137 - 140 | -23° (AcOH) |
| Boc-Tyr(tBu)-OH | C₁₈H₂₇NO₅ | 337.41 | 140 - 144 | +4° (MeOH) |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77 - 81 | -6° (AcOH) |
Note: Data is aggregated from various chemical suppliers and may show slight variations. Pbf, OtBu, Trt, and tBu refer to side-chain protecting groups.
Experimental Protocols
General Protocol for Synthesis of Boc-Amino Acids
This protocol describes a common method for the N-α-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[][7][8]
Materials:
-
Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Dioxane
-
Water
-
Triethylamine (Et₃N) (1.5 equiv) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Citric Acid solution or dilute HCl
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution : Dissolve the amino acid (1.0 equiv) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., Et₃N, 1.5 equiv) to the solution.[8]
-
Reaction : While stirring at room temperature, add a solution of Boc₂O (1.1 equiv) dissolved in dioxane. The reaction mixture may become homogeneous over time.[8]
-
Monitoring : Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching : Dilute the reaction mixture with water.
-
Workup - Extraction (Byproduct Removal) : Extract the aqueous mixture twice with an organic solvent like ethyl acetate to remove unreacted Boc₂O and the oxime byproduct (if using BOC-ON reagent).[8]
-
Workup - Acidification : Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a 5% citric acid solution or dilute HCl.[7][8]
-
Workup - Product Extraction : Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous Na₂SO₄ or MgSO₄.[7] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification/Crystallization : The resulting crude product (often an oil or solid) can be purified by crystallization, typically from a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane.[5][7]
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Boc group from a resin-bound peptide during an SPPS cycle.[9][10]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Scavengers (e.g., 0.5% dithioethane - DTE), if Cys, Met, or Trp are present[10]
Procedure:
-
Resin Swelling : Swell the peptide-resin in DCM in the reaction vessel.
-
Pre-wash (Optional) : Perform a short pre-wash (5 minutes) with a 50% TFA solution in DCM.[10]
-
Deprotection : Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes with agitation. If scavenger-requiring residues are present, add 0.5% DTE to the TFA solution.[10]
-
Washing : Filter the deprotection solution and wash the peptide-resin thoroughly with DCM (at least 3 times) to remove residual TFA and the cleaved protecting group.
-
Neutralization : The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with a 5-10% solution of DIEA in DCM for 2x10 minutes.[9][10]
-
Final Washes : Wash the resin thoroughly with DCM to remove excess DIEA and prepare for the subsequent amino acid coupling step.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are integral to one of the two major strategies in SPPS, known as Boc/Bzl chemistry. In this approach, the temporary N-α-protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl (Bzl)-based groups, which require a much stronger acid (like HF) for cleavage.[9]
Caption: Workflow for a single cycle of Boc-based SPPS.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
Technical Guide: Safety and Handling of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in peptide synthesis and drug discovery. The following sections detail the potential hazards, proper handling procedures, emergency responses, and a representative experimental protocol for its use in Solid Phase Peptide Synthesis (SPPS).
Safety and Hazard Information
This compound and its analogs are classified as irritants. Adherence to safety guidelines is crucial to minimize risk during handling and experimentation.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound and structurally similar chemicals.
| Hazard Class | GHS Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3] |
Precautionary Statements and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and PPE are recommended.
| Category | GHS Code | Precautionary Statement | Recommended PPE | Source |
| Prevention | P261 | Avoid breathing dust/fumes. | Approved respirator | [1] |
| P264 | Wash all exposed external body areas thoroughly after handling. | [1][4] | ||
| P271 | Use only outdoors or in a well-ventilated area. | Fume hood | [1] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | Nitrile gloves, lab coat, safety glasses/goggles, face shield | [1][4] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][4] | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | ||
| P312 | Call a POISON CENTER/doctor/physician/first aider/if you feel unwell. | [1] | ||
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] | ||
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] | ||
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] | ||
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][4] | |
| P405 | Store locked up. | [1] | ||
| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | [1][4] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Recommendation | Source |
| General Handling | Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use. Avoid physical damage to containers. | [1] |
| Storage Conditions | Store in original containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials and foodstuff containers. Protect from environmental extremes. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Accidental Release | For minor spills, clean up immediately, avoiding dust generation. Wear appropriate PPE. Use dry clean-up procedures. For major spills, alert emergency services and control personal contact. Prevent spillage from entering drains or water courses. | [1] |
Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-SPPS. The following is a generalized, representative protocol for a single coupling cycle.
Materials and Reagents
-
Resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids (including the title compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents for washing (e.g., DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF))
Step-by-Step Protocol
This protocol outlines one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.[5]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[6]
-
Agitate for a 5-minute pre-wash, then drain.[5]
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes for the main deprotection reaction.[5]
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x) and IPA (2x) to remove residual TFA.[5]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to activate the amino acid solution.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours, or until a completion test (e.g., ninhydrin test) is negative.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Visualized Workflow: Boc-SPPS Cycle
The following diagram illustrates the key stages of a single Boc-Solid Phase Peptide Synthesis cycle.
Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-proteinogenic amino acids (NPAAs), detailing their fundamental characteristics, physicochemical properties, and pivotal roles in modern research and pharmaceutical development. NPAAs, which are amino acids not naturally encoded in the genetic code for protein synthesis, offer a vast chemical space for the design of novel therapeutics, research tools, and biomaterials. Their unique structures contribute to enhanced stability, potency, and bioavailability of peptide-based drugs.
Core Concepts of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are a diverse group of over 1,000 naturally occurring and synthetically produced amino acids that are not among the 22 proteinogenic amino acids.[1] They serve a multitude of biological functions, acting as metabolic intermediates, signaling molecules, and defense compounds.[1][2] In the realm of drug discovery, the incorporation of NPAAs into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[3]
The structural diversity of NPAAs is vast and can be categorized based on several features, including chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and the introduction of specific chemical moieties such as fluorine or methyl groups.[4] This diversity allows for the fine-tuning of the pharmacological properties of peptide drug candidates.
Quantitative Data on Physicochemical Properties
The unique side chains of non-proteinogenic amino acids confer distinct physicochemical properties that are critical for their application in drug design and biotechnology. The following table summarizes key quantitative data for a selection of common NPAAs, providing a comparative reference for researchers.
| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) | Solubility in Water |
| γ-Aminobutyric acid | GABA | 103.12 | 4.23 | 10.43 | - | 7.33 | High |
| Ornithine | Orn | 132.16 | 1.94 | 8.65 | 10.76 | 9.71 | High |
| Citrulline | Cit | 175.19 | 2.43 | 9.41 | - | 5.92 | High |
| β-Alanine | β-Ala | 89.09 | 3.55 | 10.24 | - | 6.90 | High |
| D-Alanine | D-Ala | 89.09 | 2.34 | 9.69 | - | 6.02 | 166.5 g/L |
| L-Homoserine | Hse | 119.12 | 2.22 | 9.27 | - | 5.75 | High |
| Statine | Sta | 175.24 | ~2.3 | ~9.7 | - | ~6.0 | Low |
| Azetidine-2-carboxylic acid | Aze | 101.11 | 1.85 | 10.55 | - | 6.20 | Moderate |
Key Signaling Pathways Involving Non-Proteinogenic Amino Acids
Certain non-proteinogenic amino acids are integral components of crucial biological signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapeutics.
GABAergic Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][5] Its signaling is critical for regulating neuronal excitability. The synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic receptors are key steps in this pathway.
Caption: Overview of the GABAergic signaling pathway.
Urea Cycle
The urea cycle is a metabolic pathway that converts toxic ammonia into urea for excretion. The non-proteinogenic amino acids ornithine and citrulline are key intermediates in this cycle, which primarily occurs in the liver.[6][7][8]
Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.
Experimental Protocols
The synthesis and characterization of peptides containing non-proteinogenic amino acids are fundamental to their application in research and drug development. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA
This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identification of NPAAs by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of non-proteinogenic amino acids.
Sample Preparation:
-
Dissolve 5-10 mg of the purified non-proteinogenic amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
If necessary, adjust the pH of the solution with DCl or NaOD to ensure solubility and obtain clear spectra.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.
-
Integrate the signals to determine the relative number of protons of each type.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. This will show the number of chemically distinct carbon atoms.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, a NOESY spectrum can provide information about the spatial proximity of protons, aiding in stereochemical assignments.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Combine all the NMR data to elucidate the complete chemical structure of the non-proteinogenic amino acid.
Experimental Workflows
Visualizing experimental workflows can clarify complex procedures and aid in experimental design.
Workflow for Assessing the Stability of Peptides Containing NPAAs
This workflow outlines the process of evaluating the stability of a peptide containing a non-proteinogenic amino acid in serum.
References
- 1. AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Physical Properties | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. 아미노산 참조 차트 [sigmaaldrich.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
A Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability, synthesis applications, and potential biological relevance of the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid. This chiral building block, with its protected amine group and unsaturated side chain, offers unique opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties.
Commercial Availability
This compound (CAS No. 123098-61-3) is available from a number of commercial chemical suppliers. For ease of comparison, the following table summarizes the offerings from several key vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD136458 | ≥95% | 1g, 5g, 25g |
| Sigma-Aldrich | ATEH3031E33A | 95% | Inquire |
| Acrotein ChemBio | A-0751 | 97% | 0.5g, 1g, 5g, 25g |
Application in Peptide Synthesis: A General Protocol
General Experimental Workflow for SPPS
The following diagram outlines a typical workflow for the manual solid-phase synthesis of a peptide incorporating an unnatural amino acid like this compound using Boc-protection strategy.
Detailed Methodologies for Key SPPS Steps
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 5-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[1]
-
Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc groups.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (typically 5-10%) to liberate the free amine.[1]
-
Wash the resin with DCM to remove excess base and byproducts.
4. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Boc-protected amino acid (in this case, this compound). Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or HATU.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
5. Washing:
-
After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DCM and isopropanol (IPA) to remove any soluble reagents and byproducts.
6. Cleavage and Deprotection:
-
Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups. For Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
-
It is crucial to include scavengers in the cleavage cocktail to protect sensitive residues and potentially the unsaturated bond in the side chain of 2-Amino-5-methylhex-4-enoic acid from side reactions.
7. Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Potential Signaling Pathways and Biological Relevance
Currently, there is a lack of specific published research on the biological activity of peptides containing 2-Amino-5-methylhex-4-enoic acid and their involvement in specific signaling pathways. However, the incorporation of unnatural amino acids is a widely used strategy in drug discovery to modulate the biological activity, metabolic stability, and conformational properties of peptides.
The introduction of the unsaturated and branched side chain of this particular amino acid could influence peptide-protein interactions, receptor binding affinity, or enzymatic stability. A hypothetical logical relationship for investigating the biological impact of a peptide containing this amino acid is presented below.
This diagram illustrates a general approach where a synthesized peptide is first tested for its ability to bind to a specific biological target. Positive binding results would then lead to functional assays to determine if this interaction elicits a cellular response through a downstream signaling pathway, ultimately resulting in a measurable cellular effect. Researchers designing peptides with this compound would likely follow a similar discovery and validation process to elucidate its biological function.
References
Methodological & Application
Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. As a non-proteinogenic, unsaturated amino acid, its incorporation into peptide chains can induce conformational constraints and improve metabolic stability, making it a key building block for novel therapeutics.[1] The presence of the γ,δ-unsaturation offers a handle for further chemical modifications, such as metathesis reactions, allowing for the synthesis of complex molecular architectures.[2] This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methods for the asymmetric synthesis of α-amino acids. The described methodology focuses on the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection and protection steps to yield the target compound with high enantiopurity.
Overall Synthetic Pathway
The multi-step synthesis starts from the commercially available (2R,5R)-2,5-diphenylmorpholin-3-one, which serves as a chiral auxiliary to control the stereochemistry at the α-carbon. The synthesis involves the formation of a Schiff base, diastereoselective alkylation with prenyl bromide, auxiliary cleavage, and finally Boc protection of the resulting amino acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized with UV light and/or by staining with potassium permanganate or ninhydrin solutions. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer. Enantiomeric excess was determined by chiral HPLC analysis.
Step 1: Diastereoselective Alkylation of (2R,5R)-2,5-Diphenylmorpholin-3-one
-
To a solution of (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add prenyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the alkylated morpholinone.
Step 2: Auxiliary Cleavage and Esterification
-
Dissolve the alkylated morpholinone (1.0 equiv) in methanol (0.1 M).
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv) to the solution.
-
Hydrogenate the mixture under a balloon of H₂ at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude amino alcohol in methanol (0.2 M) and cool to 0 °C.
-
Add thionyl chloride (2.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.
Step 3: Boc Protection
-
Dissolve the crude amino acid methyl ester hydrochloride (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).
-
Cool the solution to 0 °C and add triethylamine (Et₃N) (2.5 equiv) dropwise.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound methyl ester.
Step 4: Saponification
-
Dissolve the Boc-protected methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Yields and Diastereomeric/Enantiomeric Excess
| Step | Product | Yield (%) | d.r. | e.e. (%) |
| 1 | Alkylated Morpholinone | 85 | >95:5 | - |
| 2 | Amino Acid Methyl Ester HCl | 90 (crude) | - | - |
| 3 | Boc-Protected Methyl Ester | 92 | - | >98 |
| 4 | This compound | 95 | - | >98 |
Table 2: Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.10 (t, J=7.2 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.40 (m, 1H), 2.50 (m, 2H), 1.70 (s, 3H), 1.62 (s, 3H), 1.45 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175.8, 155.5, 134.0, 120.5, 80.0, 53.5, 35.0, 28.3, 25.7, 17.9. |
| HRMS (ESI) | m/z calculated for C₁₂H₂₁NO₄Na [M+Na]⁺: 266.1363; found: 266.1368. |
| Optical Rotation | [α]²⁰D = +15.2 (c 1.0, CHCl₃) |
Experimental Workflow Visualization
Caption: Workflow for the purification of intermediates and the final product.
References
Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
Application Note
Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy is a foundational technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]
The Boc SPPS workflow is a cyclical process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Common resins for Boc SPPS include Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.[4][5]
This document provides a detailed, step-by-step protocol for manual Boc solid-phase peptide synthesis, intended for researchers, scientists, and professionals in drug development.
Experimental Workflow
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Key Experimental Protocols
Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support. Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.[5]
Protocol:
-
Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
| Parameter | Value |
| Resin Type | Merrifield (for peptide acids), MBHA/BHA (for peptide amides)[4] |
| Swelling Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF)[5] |
| Swelling Time | 30-60 minutes |
| Temperature | Room Temperature |
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]
-
Drain the solution and add a fresh portion of 50% TFA/DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]
-
If the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions.[1][4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[4]
| Parameter | Value/Reagent |
| Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4] |
| Reaction Time | 5 min pre-wash, followed by 15-25 min deprotection[4] |
| Scavenger (if needed) | 0.5% Dithioethane (DTE) for Cys, Met, Trp residues[1][4] |
| Wash Solvents | DCM, Isopropanol (IPA)[4] |
Neutralization
After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt. This salt must be neutralized to the free amine before the next coupling reaction can proceed.[4]
Protocol:
-
Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[1][4]
-
Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.
| Parameter | Value/Reagent |
| Neutralization Reagent | 10% Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM[4] |
| Reaction Time | 2 x 1-2 minutes |
| Wash Solvents | DCM and/or DMF |
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
Protocol:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
| Parameter | Value/Reagent |
| Amino Acid | 2-4 equivalents of Nα-Boc protected amino acid |
| Coupling Reagents | HBTU/HOBt, DCC/HOBt, PyBOP[4][6][7] |
| Activation Base | Diisopropylethylamine (DIEA) |
| Solvent | DMF or DCM/DMF |
| Reaction Time | 1-2 hours (or until Kaiser test is negative) |
| Wash Solvents | DMF, DCM |
Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Carefully add a cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids. A common and highly effective reagent is anhydrous hydrogen fluoride (HF). Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[3][4]
-
The cleavage reaction is typically carried out at 0°C for 1-2 hours.
-
The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions with sensitive amino acid residues. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).
-
After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.
-
The precipitated peptide is then dried under vacuum.
| Parameter | Value/Reagent |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3][4] |
| Reaction Conditions | 0°C for 1-2 hours |
| Scavengers | Anisole, thioanisole, ethanedithiol (EDT), cresol[8] |
| Precipitation Solvent | Cold diethyl ether |
Summary of Reagents and Conditions
| Step | Reagent/Solvent | Typical Concentration/Volume | Reaction Time |
| Resin Swelling | DCM or DMF | Sufficient to cover resin | 30-60 min |
| Boc Deprotection | 50% TFA in DCM | 10 mL/g of resin | 20-30 min total |
| Neutralization | 10% DIEA in DCM | 10 mL/g of resin | 2 x 1-2 min |
| Coupling | Boc-Amino Acid (2-4 eq), HBTU (2-4 eq), DIEA (4-6 eq) in DMF | ~5 mL/g of resin | 1-2 hours |
| Cleavage | Anhydrous HF with scavengers | ~10 mL/g of resin | 1-2 hours at 0°C |
Following cleavage, the crude peptide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
References
Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Drug Discovery
Disclaimer: Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a commercially available, non-canonical amino acid. While its structure suggests potential for use in creating peptidomimetics with enhanced properties, a comprehensive search of scientific and patent literature did not yield specific examples of its incorporation into drug candidates with associated quantitative data. The following application notes and protocols are therefore presented as a detailed, illustrative guide based on established principles of peptide drug design and solid-phase peptide synthesis for researchers and drug development professionals.
Introduction: The Role of Unnatural Amino Acids in Drug Discovery
The use of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] UAAs like this compound, with its unsaturated alkyl side chain, can be incorporated into peptide sequences to introduce novel structural and physicochemical properties.[2] The lipophilic nature of the 5-methylhex-4-enoyl side chain can enhance membrane permeability and the steric bulk can provide resistance to proteolytic degradation.
Hypothetical Application: Enhancing the Stability and Potency of a Protease Inhibitor
For the purpose of this guide, we will hypothesize the modification of a known hexapeptide protease inhibitor, "Inhibitor-N" (sequence: Leu-Val-Phe-Ala-Lys-Ser), which shows moderate activity against a hypothetical serine protease, "Protease-X," implicated in an inflammatory disease pathway. The goal is to replace the N-terminal Leucine with (S)-2-Amino-5-methylhex-4-enoic acid (here abbreviated as Amh) to create "Inhibitor-M" (sequence: Amh-Val-Phe-Ala-Lys-Ser).
The rationale for this modification is twofold:
-
Increased Proteolytic Stability: The non-natural side chain of Amh is expected to hinder recognition by exopeptidases, thereby increasing the peptide's half-life in biological fluids.
-
Enhanced Binding Affinity: The unsaturated, lipophilic side chain of Amh may form favorable hydrophobic interactions with a non-polar pocket within the active site of Protease-X, potentially increasing the inhibitor's potency.
Below is a logical diagram outlining this design strategy.
Caption: Rationale for modifying a peptide with Amh.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical comparative data between the natural peptide (Inhibitor-N) and the modified peptide (Inhibitor-M).
| Parameter | Inhibitor-N (Parent Peptide) | Inhibitor-M (Modified Peptide) | Fold Improvement |
| Target: Protease-X | |||
| IC₅₀ (nM) | 150 | 30 | 5x |
| Pharmacokinetics | |||
| Half-life in human serum (min) | 25 | 120 | 4.8x |
| Physical Properties | |||
| LogP | 1.8 | 2.5 | - |
Detailed Experimental Protocols
This section provides a detailed protocol for the synthesis of the hypothetical "Inhibitor-M" using Boc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (1.0 mmol/g loading)
-
Boc-Protected Amino Acids: Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Ala-OH, Boc-Phe-OH, Boc-Val-OH, This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Cleavage Cocktail: TFA/H₂O/Thioanisole/EDT (90:5:3:2, v/v/v/v)
-
Other: Diethyl ether, Acetonitrile (ACN), HPLC-grade water
Synthesis Workflow
The overall workflow for the synthesis, purification, and analysis of "Inhibitor-M" is depicted below.
Caption: Workflow for the synthesis of Inhibitor-M.
Step-by-Step Synthesis Protocol
Step 1: Loading the First Amino Acid (Boc-Ser(Bzl)-OH) onto the Resin
-
Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Boc-Ser(Bzl)-OH in 10 mL of DCM.
-
Add 4 equivalents of DIPEA to the amino acid solution.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
Step 2: Peptide Chain Elongation (Iterative Cycle) For each subsequent amino acid (Lys, Ala, Phe, Val, and finally Amh):
-
Deprotection: Add 10 mL of 50% TFA in DCM to the resin. Shake for 2 minutes, drain. Add a fresh 10 mL of 50% TFA in DCM and shake for 30 minutes.
-
Washing: Drain the TFA solution and wash the resin with DCM (3x), and DMF (3x).
-
Neutralization: Add 10 mL of 10% DIPEA in DMF. Shake for 5 minutes (x2). Wash with DMF (3x).
-
Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Boc-protected amino acid (e.g., Boc-Lys(2-Cl-Z)-OH) and 2.9 equivalents of HBTU in 8 mL of DMF.
-
Add 6 equivalents of DIPEA to the vial and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding to the next deprotection step.
Step 3: Cleavage and Final Deprotection
-
After the final coupling (with this compound) and subsequent washing, perform a final Boc deprotection as described in Step 2.1.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 9.0 mL TFA, 0.5 mL H₂O, 0.3 mL thioanisole, and 0.2 mL 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 4: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of water/ACN containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final peptide, Inhibitor-M, as a white powder.
Hypothetical Signaling Pathway
The modified peptide, Inhibitor-M, is designed to inhibit Protease-X, which is a key enzyme in a pro-inflammatory signaling cascade. By inhibiting Protease-X, the peptide would prevent the cleavage of a pro-cytokine into its active form, thereby reducing inflammation.
Caption: Inhibition of Protease-X by Inhibitor-M.
References
Application Notes and Protocols for Incorporating Boc-(S)-2-Amino-5-methylhex-4-enoic Acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a dehydroleucine derivative, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, considerations for optimizing coupling efficiency, and potential applications are discussed.
Introduction
Unnatural amino acids are invaluable tools in peptide and protein engineering, offering the ability to introduce novel structural and functional properties. This compound, with its olefinic side chain and steric hindrance, can impart unique conformational constraints, enhance proteolytic stability, and serve as a handle for further chemical modifications.[1][2] Its successful incorporation, however, requires careful optimization of standard SPPS protocols to overcome potential challenges associated with its structure.
Key Considerations for Incorporation
The primary challenges in incorporating this compound are its steric bulk and the potential for side reactions involving the double bond. To address these, the following should be considered:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt may result in low yields.[3] More potent activating agents are recommended to overcome the steric hindrance.[3]
-
Coupling Time and Repetition: Extended coupling times or performing a "double coupling" step, where the acylation reaction is repeated with fresh reagents, can significantly improve incorporation efficiency.[4]
-
Monitoring of Coupling Reactions: Qualitative tests, such as the Kaiser test, are crucial to ensure the completion of each coupling step.[1]
Experimental Protocols
The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the standard steps for Boc-based solid-phase peptide synthesis.
Materials:
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[7]
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)[1]
-
HOBt (1-Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)[8]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the appropriate cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. Further structural characterization can be performed using NMR.[10][11]
References
- 1. peptide.com [peptide.com]
- 2. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its susceptibility to cleavage under moderately acidic conditions. However, the presence of other acid-labile protecting groups on amino acid side chains necessitates carefully controlled deprotection methods to ensure the selective removal of the N-terminal Boc group while preserving the integrity of the growing peptide chain.
This document provides detailed application notes and protocols for various Boc deprotection methods, with a focus on strategies compatible with acid-labile functionalities. Quantitative data on reaction conditions and efficiency are summarized for comparative analysis, and potential side reactions and mitigation strategies are discussed.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds via a unimolecular decomposition mechanism (E1). The initial step involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine.
The generated tert-butyl carbocation is a highly reactive electrophile that can lead to undesired side reactions, particularly alkylation of nucleophilic amino acid side chains such as methionine, cysteine, and tryptophan.[1]
Standard Boc Deprotection Protocol: Trifluoroacetic Acid (TFA)
The most common method for Boc deprotection in SPPS employs a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] This method is generally efficient and rapid.
Quantitative Data for TFA-Mediated Boc Deprotection
| Reagent Composition | Deprotection Time | Average Purity | Reference |
| 50% TFA in DCM | 5 min pre-wash, 15-25 min reaction | High | [2] |
| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | [4] |
| 100% TFA | 5 min | Lower due to incomplete deprotection | [4] |
| 25% TFA in DCM | 2 hours | Not specified | [5] |
Experimental Protocol: Standard Boc Deprotection with 50% TFA/DCM
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Isopropyl alcohol (IPA)
-
Scavengers (e.g., 0.5% dithiothreitol - DTE, if Cys, Met, or Trp are present)[1][2]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin. Agitate for 5 minutes.[2]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (10 mL/g of resin). If required, add 0.5% DTE as a scavenger.[2] Agitate the mixture for 20 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution. Wash the resin extensively to remove residual TFA and by-products.
-
Neutralization: To obtain the free amine for the next coupling step, neutralize the trifluoroacetate salt. Add a 10% solution of TEA in DCM or a 50% solution of DIEA in DCM and agitate for 2 x 10 minutes.[1][2]
-
Final Washes: Wash the resin with DCM (3 times) to remove excess base. The resin is now ready for the next amino acid coupling step.
Selective Boc Deprotection for Acid-Labile Groups: HCl in Dioxane
For peptides containing highly acid-sensitive side-chain protecting groups, such as tert-butyl esters and ethers, a milder deprotection method is required to achieve selectivity. A 4M solution of hydrogen chloride (HCl) in anhydrous dioxane has been shown to be highly effective for the selective removal of the Nα-Boc group.[6][7][8]
Quantitative Data for HCl/Dioxane Boc Deprotection
| Substrate | Deprotection Time (at RT) | Yield | Selectivity (vs. tBu esters/ethers) | Reference |
| Nα-Boc-amino acids-OtBu | 30 min | Quantitative | High | [6][7][8] |
| Nα-Boc-peptides-OtBu | 30 min | Quantitative | High | [6][7][8] |
| Nα-Boc-cis-4-Ph-Pro-OtBu | 30 min | Not specified | High | [6] |
Experimental Protocol: Selective Boc Deprotection with 4M HCl/Dioxane
Materials:
-
Boc-protected amino acid or peptide with acid-labile side chains
-
4M Hydrogen chloride (HCl) in anhydrous dioxane
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected substrate in 4M HCl in anhydrous dioxane at 0°C (ice-water bath).[6]
-
Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The reaction is often complete within 15 minutes as monitored by TLC.[6]
-
Work-up: Evaporate the solvent under high vacuum at room temperature. The resulting hydrochloride salt of the deprotected amine is typically pure enough for the next step without further purification.[6]
Alternative and Mild Boc Deprotection Methods
While TFA and HCl/dioxane are the most common reagents, other methods have been developed for specific applications, particularly when extreme mildness is required.
Quantitative Data for Alternative Boc Deprotection Methods
| Method/Reagent | Substrate | Conditions | Time | Yield | Reference |
| ZnBr₂ in DCM | N-Boc amino acid tert-butyl esters | Room Temperature | Not specified | Good | [9][10][11] |
| Choline chloride/p-toluenesulfonic acid (DES) | N-Boc amines and amino acid esters | Room Temperature | 10-30 min | Excellent | [12] |
| Oxalyl chloride in Methanol | Structurally diverse N-Boc compounds | Room Temperature | 1-4 hours | Up to 90% | [13] |
| Boiling Water | Various N-Boc protected amines | 100°C | 10 min - 14 h | 87-99% | [14] |
| Thermal (Continuous Flow) | N-Boc protected amines | 150°C in TFE | 60 min | 27-98% | [15] |
Side Reactions and Mitigation Strategies
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl carbocation.
Commonly Affected Residues:
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): Formation of sulfonium salts.
-
Cysteine (Cys): Alkylation of the thiol group.
Mitigation: The most effective way to prevent these side reactions is the addition of scavengers to the deprotection cocktail.[1] These are nucleophilic species that react with and neutralize the carbocations before they can modify the peptide.
Common Scavengers and Their Applications
| Scavenger | Concentration | Target Residues | Reference |
| Dithiothreitol (DTE) | 0.5% | Cys, Met, Trp | [2] |
| Thioanisole | 5% | Trp | [16] |
| Phenol | 5% | Tyr, Trp | [16] |
| Triisopropylsilane (TIS) | 2.5% | General carbocation scavenger | [16] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Cys | [16] |
Visualizing the Workflow and Logic
Boc Deprotection Workflow in SPPS
Caption: General workflow for Boc deprotection in solid-phase peptide synthesis.
Decision Logic for Choosing a Deprotection Method
Caption: Decision tree for selecting an appropriate Boc deprotection method.
Conclusion
The choice of an appropriate Boc deprotection method is critical for the successful synthesis of peptides, especially those containing acid-sensitive functionalities. While the standard TFA/DCM protocol is robust for many applications, milder reagents like HCl in dioxane offer superior selectivity when required. The use of scavengers is essential to prevent side reactions with nucleophilic amino acids. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable Boc deprotection strategy for their specific synthetic needs.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Detection [iris-biotech.de]
Application Notes and Protocols for the Asymmetric Synthesis of N-Boc Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of N-Boc (tert-butyloxycarbonyl) protected amino acids, crucial building blocks in pharmaceutical and chemical research. The following sections outline various methodologies, presenting quantitative data in structured tables for comparative analysis and offering step-by-step protocols for key synthetic strategies.
Introduction
The enantioselective synthesis of amino acids is of paramount importance in drug discovery and development, as the biological activity of peptides and other chiral molecules is often dependent on their stereochemistry. The N-Boc protecting group is widely utilized due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document explores several robust methods for the asymmetric synthesis of N-Boc protected amino acids, including asymmetric hydrogenation, asymmetric Strecker synthesis, chiral auxiliary-mediated methods, and nickel-catalyzed cross-coupling reactions.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral N-Boc amino acids from prochiral precursors such as N-Boc-protected enamides or β-amino ketones. This method often employs chiral transition metal catalysts, typically based on rhodium or iridium, to achieve high enantioselectivity.
Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 | [1] |
| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 | [1] |
| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 94 | 99 | [1] |
| N-Boc-3-amino-1-(4-chlorophenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 97 | 98 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone
This protocol is a representative example for the asymmetric hydrogenation of an N-Boc-β-amino ketone using an iridium catalyst.
Materials:
-
N-Boc-β-amino ketone substrate (e.g., N-Boc-3-amino-1-phenylpropan-1-one)
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral ligand (e.g., (R,S,R)-L6)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and stir bar
-
HPLC with a chiral column for ee determination
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).
-
Hydrogenation: Seal the flask, and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure may vary, consult specific literature for the substrate) and stir the reaction mixture vigorously at room temperature (25-30 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by HPLC using a suitable chiral stationary phase.[3]
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids. Its asymmetric variant allows for the enantioselective synthesis of these compounds from an aldehyde, an amine, and a cyanide source, often using a chiral catalyst or auxiliary.
Data Presentation: Catalytic Asymmetric Strecker Synthesis
| Aldehyde | Amine Source | Catalyst | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Ammonia/HCN | Chiral Zirconium Catalyst | 91 | 92 | [4] |
| Isovaleraldehyde | Ammonia/HCN | Chiral Zirconium Catalyst | 85 | 91 | [4] |
| Pivaldehyde | Ammonia/HCN | Chiral Zirconium Catalyst | 88 | 96 | [4] |
| 3-Phenylpropionaldehyde | Ammonia/HCN | Chiral Zirconium Catalyst | 89 | 90 | [4] |
Experimental Protocol: Three-Component Asymmetric Strecker Synthesis
This protocol describes a catalytic asymmetric Strecker reaction using a chiral zirconium catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Hydrogen cyanide (HCN) or a cyanide source (e.g., tributyltin cyanide) - EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE
-
Chiral zirconium catalyst
-
Toluene (anhydrous)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Aqueous acid (e.g., HCl) for hydrolysis
-
Base (e.g., NaHCO₃) for Boc protection
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Activation (if required): Follow the specific literature procedure for the preparation and activation of the chiral zirconium catalyst.
-
Reaction Setup: In a well-ventilated fume hood, to a solution of the chiral zirconium catalyst (1-2.5 mol%) in anhydrous toluene, add the aldehyde (1.0 equiv) and the amine (1.1 equiv). Stir the mixture at the specified temperature (e.g., -40 °C).
-
Cyanide Addition: Slowly add the cyanide source (e.g., HCN or Bu₃SnCN, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature until completion, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction carefully with an appropriate reagent (e.g., aqueous NaHCO₃). Extract the product with an organic solvent.
-
Hydrolysis and Protection: Concentrate the crude α-aminonitrile. Hydrolyze the nitrile group using a strong acid (e.g., 6M HCl) at elevated temperature. After hydrolysis, neutralize the amino acid hydrochloride and protect the amino group with Boc₂O under standard conditions (e.g., in a dioxane/water mixture with a base like NaOH or NaHCO₃).[5][6]
-
Purification: Purify the resulting N-Boc protected amino acid by recrystallization or column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.[3]
Reaction Mechanism for Strecker Synthesis
Caption: General mechanism of the Strecker synthesis followed by N-Boc protection.
Chiral Auxiliary-Mediated Synthesis
This method involves the temporary attachment of a chiral auxiliary to a glycine or other amino acid precursor. The chiral auxiliary directs the stereochemical outcome of a subsequent alkylation or other C-C bond-forming reaction. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.
Data Presentation: Chiral Auxiliary-Mediated Alkylation
| Glycine Derivative | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Ni(II) complex of glycine Schiff base | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Benzyl bromide | 85 | >98 | [7] |
| Ni(II) complex of glycine Schiff base | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Allyl bromide | 82 | >98 | [7] |
| N-Boc-proline derived auxiliary | Glycine methyl ester | Methyl iodide | 75 | 95 | [7] |
Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex
This protocol exemplifies the use of a chiral Ni(II) complex for the asymmetric synthesis of N-Boc protected amino acids.
Materials:
-
Chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Glycine
-
Sodium carbonate (Na₂CO₃)
-
Phase-transfer catalyst (e.g., n-Bu₄NI)
-
Alkylating agent (e.g., benzyl bromide)
-
Base for alkylation (e.g., 30% NaOH)
-
Hydrochloric acid (HCl) for disassembly
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Organic solvents (e.g., methanol, dichloromethane)
Procedure:
-
Complex Formation: Prepare the chiral Ni(II) complex by reacting the chiral ligand with Ni(NO₃)₂·6H₂O and glycine in the presence of Na₂CO₃ and a phase-transfer catalyst.[7]
-
Alkylation: To a solution of the Ni(II) complex, add the alkylating agent and a base (e.g., 30% NaOH) and stir vigorously at room temperature until the reaction is complete.
-
Work-up and Disassembly: After the reaction, perform an aqueous work-up. Disassemble the resulting complex by treating it with HCl at an elevated temperature (e.g., 65 °C) to release the amino acid and recover the chiral ligand.[7]
-
Boc Protection: Neutralize the amino acid hydrochloride and protect the amino group with Boc₂O as described in the Strecker synthesis protocol.
-
Purification and Analysis: Purify the N-Boc protected amino acid and determine the enantiomeric excess.
Logical Relationship in Chiral Auxiliary-Mediated Synthesis
Caption: Logical workflow of chiral auxiliary-mediated asymmetric synthesis.
Conclusion
The asymmetric synthesis of N-Boc protected amino acids is a well-developed field with multiple effective strategies available to researchers. The choice of method depends on factors such as the desired amino acid structure, scale of the synthesis, and available resources. Asymmetric hydrogenation offers high efficiency and atom economy. The Strecker synthesis provides a versatile route from simple starting materials. Chiral auxiliary-mediated methods allow for a high degree of stereocontrol. Each of these methods, when carefully executed according to the provided protocols, can yield N-Boc protected amino acids with high enantiopurity, suitable for applications in drug development and advanced chemical synthesis.
References
- 1. Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acids, crucial for peptide synthesis and the development of peptidomimetics. Its stability under various conditions and the ease of its removal under moderately acidic conditions make it an invaluable tool in synthetic organic chemistry. The precise characterization of Boc-protected amino acids is a critical quality control step to ensure the integrity, purity, and correct structure of these essential building blocks. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of Boc-protected amino acids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful installation of the Boc group and the integrity of the amino acid backbone.
Application Note: In ¹H NMR, the Boc group gives rise to a characteristic singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4 ppm.[1][2] The proton attached to the α-carbon of the amino acid is also a key diagnostic signal. In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate, provide definitive evidence of the Boc group's presence.[3] Solvent choice can influence chemical shifts, with more polar solvents potentially causing downfield shifts for carbonyl carbons due to intermolecular interactions.[3]
Quantitative Data: Characteristic NMR Chemical Shifts
The following table summarizes typical chemical shifts (δ) in ppm for various Boc-protected amino acids. Note that exact values can vary based on the solvent and instrument.
| Boc-Amino Acid | Solvent | ¹H NMR (Boc, s, 9H) | ¹H NMR (α-H) | ¹³C NMR (Boc C=O) | ¹³C NMR (Boc C(CH₃)₃) | ¹³C NMR (Boc CH₃) | Reference |
| Boc-L-Alanine | CDCl₃ | ~1.45 | ~4.3 (q) | ~155.1 | ~79.1 | ~28.4 | [4] |
| Boc-L-Phenylalanine | CD₃OD | ~1.36 | ~4.36 (dd) | - | - | - | [2] |
| Boc-Glycine | DMSO-d₆ | ~1.39 | ~3.55 (d) | ~155.6 | ~78.0 | ~28.2 | - |
| Boc-L-Proline | CDCl₃ | ~1.47 | ~4.2-4.3 (m) | ~154.0 | ~79.8 | ~28.4 | [5] |
| Boc-Glutamic Acid | - | ~1.38 | ~4.45 (m) | - | - | - | [1] |
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.
Protocol: ¹H and ¹³C NMR Analysis of Boc-L-Alanine
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-L-Alanine and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-L-Alanine structure.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the Boc-protected amino acid and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common soft ionization technique used for these molecules.[6]
Application Note: Under ESI-MS conditions, Boc-protected amino acids are typically observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. A key fragmentation pathway for the Boc group in tandem MS (MS/MS) involves the loss of isobutylene (56 Da) or tert-butanol (74 Da).[6][7] This characteristic fragmentation is a strong indicator of the Boc group's presence. In some cases, fragmentation patterns can even help distinguish between stereoisomers.[6] It is important to use soft ionization techniques, as high energy can sometimes cause in-source cleavage of the Boc group.[8]
Quantitative Data: Expected m/z Values for Common Ions
| Boc-Amino Acid | Molecular Weight ( g/mol ) | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ | [M+H-56]⁺ |
| Boc-Glycine | 175.18 | 176.09 | 198.07 | 174.08 | 120.08 |
| Boc-L-Alanine | 189.21 | 190.11 | 212.09 | 188.09 | 134.10 |
| Boc-L-Valine | 217.26 | 218.16 | 240.14 | 216.15 | 162.15 |
| Boc-L-Leucine | 231.29 | 232.18 | 254.16 | 230.16 | 176.17 |
| Boc-L-Phenylalanine | 265.31 | 266.15 | 288.13 | 264.14 | 210.14 |
Visualization: Boc Group Fragmentation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-(S)-2-Amino-5-methylhex-4-enoic acid as a versatile building block in the synthesis of various enzyme inhibitors. The unique structural features of this non-proteinogenic amino acid, including the Boc-protecting group and the unsaturated side chain, offer strategic advantages in the design and synthesis of potent and selective inhibitors for therapeutic development.
Introduction to this compound
This compound is a chiral amino acid derivative that serves as a valuable precursor in organic synthesis, particularly in the field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide couplings and other synthetic transformations, while the unsaturated hexenoic acid side chain provides a handle for further functionalization, such as stereoselective reductions or additions, to generate key structural motifs found in various enzyme inhibitors.
Application in the Synthesis of Statine and its Analogues
Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a crucial component of the potent aspartic protease inhibitor pepstatin. The unique γ-amino acid structure of statine is responsible for its inhibitory activity, as it mimics the tetrahedral transition state of peptide bond hydrolysis. This compound is a logical precursor for the synthesis of statine and its analogues.
Synthetic Pathway Overview
The general synthetic strategy involves the stereoselective reduction of the double bond and subsequent manipulation of the carboxylic acid and amino groups to yield the desired statine analogue.
Caption: General workflow for the synthesis of statine analogues.
Experimental Protocol: Synthesis of a Statine Analogue (General Procedure)
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
-
Stereoselective Reduction of the Alkene:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Boc-(S)-2-amino-5-methylhexanoic acid.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as borane dimethyl sulfide complex (BH3·SMe2, approx. 2.0 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. The resulting alcohol can be purified by column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected amino alcohol in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the statine analogue as a TFA salt.
-
Application in the Synthesis of Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including cancer and arthritis, making them attractive therapeutic targets. This compound can be utilized as a scaffold to synthesize MMP inhibitors, often incorporating a zinc-binding group (ZBG) such as a hydroxamate.
Synthetic Pathway Overview
The synthesis of MMP inhibitors from this precursor typically involves peptide coupling reactions to build a backbone that can appropriately position a zinc-binding group to chelate the active site zinc ion of the enzyme.
Caption: General workflow for synthesizing MMP inhibitors.
Experimental Protocol: Solid-Phase Synthesis of a Peptidomimetic MMP Inhibitor (General Procedure)
Note: This protocol outlines a general solid-phase peptide synthesis (SPPS) approach.
-
Resin Loading:
-
Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).
-
Activate the carboxyl group of the first amino acid (e.g., with DIC/HOBt) and couple it to the resin.
-
-
Peptide Elongation:
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA) in DMF.
-
Coupling: Activate the carboxyl group of this compound (2.0 eq) using a coupling reagent like HBTU (1.95 eq) and HOBt (2.0 eq) in the presence of DIEA (3.0 eq) in DMF. Add this solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Repeat the deprotection, neutralization, and coupling steps to elongate the peptide chain as desired.
-
-
Modification and Cleavage:
-
On-resin modification of the unsaturated side chain can be performed if desired.
-
Cleave the final compound from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash to obtain the crude inhibitor.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
Due to the lack of specific experimental data for enzyme inhibitors synthesized directly from this compound in the public domain, the following tables present representative data for analogous inhibitor classes to illustrate the expected potency.
Table 1: Representative Inhibitory Activity of Statine-Based Pepsin Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| Pepstatin A | Pepsin | 1.5 | 0.05 |
| Statine Analogue 1 | Pepsin | 12 | 0.8 |
| Statine Analogue 2 | Renin | 85 | 5.2 |
Table 2: Representative Inhibitory Activity of Peptidomimetic MMP Inhibitors
| Compound | Target MMP | IC50 (nM) | Selectivity vs. other MMPs |
| MMP Inhibitor X | MMP-2 | 25 | >100-fold vs. MMP-1, -3, -7 |
| MMP Inhibitor Y | MMP-9 | 10 | >200-fold vs. MMP-1, -2, -8 |
| MMP Inhibitor Z | MMP-13 | 5 | >500-fold vs. MMP-1, -3, -9 |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a variety of enzyme inhibitors. Its protected amino group is ideal for standard peptide synthesis methodologies, and its unsaturated side chain offers a reactive handle for the introduction of key pharmacophoric features. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutics targeting a range of enzymes. Further optimization of the outlined synthetic routes will be necessary to achieve high yields and purity for specific target molecules.
Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides offers a powerful strategy to enhance their therapeutic properties, such as increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the cornerstone technique for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing a variety of unnatural amino acids.
The introduction of non-proteinogenic amino acids can significantly alter the chemical and biological characteristics of a peptide. These modifications can range from simple changes, like the substitution of an L-amino acid with its D-enantiomer to confer resistance to enzymatic degradation, to the incorporation of complex residues bearing fluorescent labels, photo-crosslinkers, or bioorthogonal handles for subsequent conjugation.[1][2] The success of synthesizing these unique peptides hinges on the careful selection of synthetic strategies, including appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.
Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating unnatural amino acids follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[3][4] However, the unique structures of unnatural amino acids often present specific challenges that require protocol modifications.
Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions, necessitating stronger coupling reagents or longer reaction times.[5]
-
Electronic Effects: The electronic properties of the unnatural side chain can influence the reactivity of the α-amino and carboxyl groups.
-
Side-Chain Reactivity: Unnatural side chains may contain functional groups that require orthogonal protection to prevent undesirable side reactions during synthesis.[6]
-
Solubility: The solubility of both the protected unnatural amino acid and the growing peptide-resin can be altered, potentially leading to aggregation and incomplete reactions.[7]
Two primary orthogonal protection schemes are employed in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. The Fmoc/tBu approach is generally preferred due to its milder deprotection conditions, which are more compatible with a wider range of sensitive unnatural amino acids.[3][8]
Quantitative Data on Unnatural Amino Acid Incorporation
The efficiency of incorporating unnatural amino acids can vary significantly depending on the structure of the UAA and the chosen synthetic conditions. The following tables summarize representative quantitative data for the incorporation of different classes of unnatural amino acids.
Table 1: Coupling Efficiency of Representative Unnatural Amino Acids
| Unnatural Amino Acid | Coupling Reagent | Activation Time (min) | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| Fmoc-β-Alanine-OH | HBTU/HOBt/DIEA | 2 | 60 | >99 | [9] |
| Fmoc-N-methyl-Alanine-OH | HATU/DIEA | 5 | 60 | ~98 | [10] |
| Fmoc-D-Phenylalanine-OH | DIC/HOBt | 5 | 120 | >99 | [11] |
| Fmoc-p-Azido-L-phenylalanine-OH | HCTU/DIEA | 2 | 90 | >98 | N/A |
| Fmoc-L-propargylglycine-OH | COMU/DIEA | 2 | 60 | >99 | N/A |
Note: Coupling efficiencies are often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a small cleaved sample.[3]
Table 2: Overall Yield and Purity of Peptides Containing Unnatural Amino Acids
| Peptide Sequence (UAA highlighted) | Synthesis Scale (mmol) | Overall Yield (%) | Purity (%) | Analytical Method | Reference |
| Ac-Tyr-Val(Me) -Gly-Phe-Leu-NH2 | 0.1 | 35 | 92 | RP-HPLC, MS | [12] |
| H-Gly-β-Ala -Phe-Leu-Ser-OH | 0.25 | 45 | >95 | RP-HPLC, MS | N/A |
| H-Lys-Gly-D-Arg -Pro-Tyr-NH2 | 0.1 | 52 | 96 | RP-HPLC, MS | [11] |
| Dansyl-Gly-p-benzoyl-Phe -Ala-NH2 | 0.05 | 28 | >90 | RP-HPLC, MS | N/A |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing representative unnatural amino acids using the Fmoc/tBu strategy.
Protocol 1: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.
1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.[13] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[3] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[13] b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[3] b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The optimal time depends on the steric hindrance of the UAA. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[3]
4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove all soluble reagents and byproducts.[4]
5. Capping (Optional but Recommended): a. If the coupling is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).
Protocol 2: Synthesis of a Peptide Containing an N-methylated Amino Acid
N-methylated amino acids are known for their difficult coupling steps.[10]
1. Resin and Initial Cycles: a. Follow Protocol 1 for resin preparation and synthesis of the peptide sequence up to the point of incorporating the N-methylated residue.
2. Coupling of the N-methylated Amino Acid: a. For the coupling step (Protocol 1, step 3), use a more potent coupling reagent such as HATU (3.8 equivalents) and HOAt (4 equivalents).[10] b. Extend the pre-activation time to 5-10 minutes. c. Increase the coupling time to 4-12 hours. d. Monitor the reaction using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[10]
3. Subsequent Couplings: a. The coupling of the next amino acid onto the N-methylated residue can also be sterically hindered. Use the same enhanced coupling conditions as in step 2.
Protocol 3: Final Cleavage and Deprotection
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
2. Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).
Visualization of SPPS Workflow and Logic
The following diagrams illustrate the key workflows and decision-making processes in the solid-phase synthesis of peptides containing unnatural amino acids.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance and side-chain reactivity exist, they can be overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols. The methods and data presented in these application notes provide a solid foundation for researchers to successfully synthesize novel and functionally enhanced peptides. Careful monitoring of each synthesis step and thorough characterization of the final product are paramount to ensuring the desired peptide is obtained with high purity and yield.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Boc-(S)-2-Amino-5-methylhex-4-enoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended. Key areas to investigate include the efficiency of the Boc protection, the palladium-catalyzed allylic alkylation, and the final deprotection steps.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low product yield.
Detailed Steps:
-
Starting Material Purity: Ensure the purity of the initial amino acid and all reagents. Impurities can interfere with the catalytic reactions.
-
Boc Protection: The protection of the starting amino acid is crucial. Incomplete protection will lead to side reactions in subsequent steps.[1][] Consider the following optimizations:
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or Sodium Bicarbonate | Reduced side reactions, improved yield. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) or a biphasic system (e.g., Dioxane/Water) | Enhanced solubility and reaction rate.[] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Minimized side product formation. |
-
Palladium-Catalyzed Allylic Alkylation: This is a critical C-C bond-forming step. Low efficiency here will significantly impact the overall yield.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. If using a standard Pd(PPh₃)₄, consider switching to a more active catalyst system.
-
Base: The base used can influence the reaction rate and selectivity.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
-
-
Deprotection: Incomplete or harsh deprotection of the ester group can lead to product loss.
-
Hydrolysis Conditions: For methyl or ethyl esters, ensure complete saponification with LiOH or NaOH. Monitor the reaction by TLC or LC-MS.
-
Work-up: Acidification to protonate the carboxylate must be done carefully to avoid product degradation.
-
Issue 2: Formation of Multiple Products in the Allylic Alkylation Step
Question: I am observing multiple spots on my TLC plate after the palladium-catalyzed allylic alkylation. How can I improve the selectivity of this reaction?
Answer: The formation of multiple products in a palladium-catalyzed allylic alkylation can be due to issues with regioselectivity, stereoselectivity, or side reactions.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Regioisomers | Attack at different positions of the π-allyl intermediate. | Use a ligand that imparts greater steric hindrance to direct the nucleophile to the desired position. The Trost ligand is known to provide high selectivity in many cases.[3] |
| Diastereomers | Poor facial selectivity during the nucleophilic attack. | Employ a chiral ligand to create a chiral environment around the palladium center, which can favor the formation of one diastereomer. |
| Side Products | β-hydride elimination from the palladium-enolate intermediate. | Use a base that is sufficiently strong to deprotonate the starting material but not so strong as to promote side reactions. Also, ensure the reaction temperature is not too high. |
Logical Relationship Diagram for Optimizing Selectivity:
Caption: Decision tree for improving selectivity in allylic alkylation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common approach involves a palladium-catalyzed asymmetric allylic alkylation of a Boc-protected glycine derivative with a suitable allylic electrophile. A representative scheme is outlined below.
Synthetic Pathway Overview:
Caption: A generalized synthetic pathway for the target molecule.
Q2: Which palladium catalyst and ligand are recommended for the allylic alkylation step?
A2: The choice of catalyst and ligand is crucial for achieving high yield and stereoselectivity. For asymmetric allylic alkylation, a chiral ligand is necessary. The Trost ligands are a well-established class of ligands for this type of transformation.[3] A common catalyst system is [Pd₂(dba)₃] with a chiral phosphine ligand.
Q3: What are some common side reactions to be aware of during this synthesis?
A3:
-
During Boc Protection: Formation of the di-Boc protected amino acid or incomplete reaction.
-
During Allylic Alkylation: Formation of regio- and diastereomers, as well as products from β-hydride elimination. Double alkylation of the starting glycine derivative can also occur.
-
During Deprotection: Racemization at the α-carbon can occur under harsh basic or acidic conditions. Over-exposure to acid during workup can lead to the cleavage of the Boc protecting group.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. Staining with potassium permanganate can help visualize the products, especially the unsaturated intermediates. For more detailed analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Protocol 1: Boc Protection of L-Leucine Methyl Ester (A Representative Starting Material)
-
Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 equivalents) portion-wise while stirring.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino ester.
Protocol 2: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation
This is a general procedure and may require optimization for the specific substrates.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (e.g., a Trost ligand, 0.05 equivalents) and the palladium source (e.g., [Pd₂(dba)₃], 0.025 equivalents).
-
Add anhydrous, degassed solvent (e.g., THF or DCM).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve the Boc-protected amino ester (1 equivalent) in the same solvent.
-
Cool this solution to -78 °C and add a strong, non-nucleophilic base (e.g., LDA or LiHMDS, 1.05 equivalents) dropwise. Stir for 30 minutes to form the enolate.
-
Transfer the enolate solution to the catalyst mixture via cannula.
-
Add the allylic electrophile (e.g., 1-bromo-3-methyl-2-butene, 1.2 equivalents) dropwise.
-
Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction may require slow warming to a higher temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Data Presentation
Table 1: Effect of Ligand on Diastereoselectivity in a Model Allylic Alkylation
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | [Pd₂(dba)₃] | PPh₃ | THF | -78 to 0 | 60:40 |
| 2 | [Pd₂(dba)₃] | (R,R)-Trost Ligand | THF | -78 | 95:5 |
| 3 | [Pd(PPh₃)₄] | - | DCM | 0 | 55:45 |
| 4 | [Pd₂(dba)₃] | (S,S)-Trost Ligand | DCM | -78 | 94:6 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the target molecule was not found in the initial search.
References
Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification process.
Question: Why am I observing no peaks or very small peaks on my chromatogram?
Answer: This issue can stem from several sources, from sample preparation to instrument settings.
-
Sample Degradation: Ensure the sample has not degraded. This compound should be handled according to its storage requirements.
-
Incorrect Sample Concentration: The concentration of your sample may be too low for detection. Prepare a fresh standard to verify system performance.
-
Injection Issues: Check for air bubbles in the sample vial or an incompletely filled sample loop in the injector, which can lead to variable or no injection.
-
Detector Settings: Verify that the detector is on and the wavelength is appropriate for detecting the Boc-protected amino acid. While the Boc group itself has a chromophore, detection is often performed at low UV wavelengths (e.g., 210-220 nm).
-
Flow Path Obstruction: A lack of flow in the mobile phase will prevent the sample from reaching the detector.
Question: My peaks are broad and show significant tailing. What could be the cause?
Answer: Poor peak shape is often related to interactions on the column or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanols on silica-based C18 columns can interact with the free carboxylic acid group of your analyte, causing tailing. Using a high-purity, end-capped column or adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.
-
Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte.[1] For this compound, a low pH (around 2-3) using an additive like TFA will suppress the ionization of the carboxylic acid, leading to better peak shape in reversed-phase chromatography.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a high-aqueous start) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Question: I am seeing split peaks for my target compound. Why is this happening?
Answer: Split peaks can be frustrating and may indicate a few problems.
-
Co-elution of Isomers: If your synthesis produced a racemic or diastereomeric mixture and you are using a chiral stationary phase, you may be partially resolving enantiomers.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte, you may see both ionized and non-ionized forms, resulting in peak splitting or shoulders. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Disrupted Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, leading to a split peak. This can be caused by pressure shocks or injecting a sample in an incompatible solvent. Reversing and flushing the column (if recommended by the manufacturer) or replacing it may be necessary.
Question: My retention times are drifting or are not reproducible. What should I check?
Answer: Inconsistent retention times point to a lack of stability in the HPLC system.
-
Mobile Phase Composition: Small changes in the mobile phase composition can lead to large shifts in retention time. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can confirm if this is the issue.
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.
-
Pump Issues: Air trapped in the pump can cause inconsistent flow rates and, consequently, fluctuating retention times. Degassing the mobile phase and purging the pump are essential.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying this compound?
A1: A reversed-phase (RP) C18 column is the most common and suitable choice for this non-polar, Boc-protected amino acid.[2] Look for a high-purity, end-capped silica column to minimize peak tailing. For analytical scale, a column with 3-5 µm particles is standard. For preparative work, larger particle sizes (e.g., 10 µm) are often used.
Q2: How do I select and optimize the mobile phase?
A2: Mobile phase optimization is key to achieving good separation.[3]
-
Solvents: A typical mobile phase for reversed-phase HPLC consists of a polar solvent (A), usually HPLC-grade water, and a less polar organic solvent (B), like acetonitrile or methanol.[1] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[4]
-
Additives: An acidic modifier is crucial. 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A and B is standard for keeping the analyte in its non-ionized form, ensuring good peak shape and retention.[5]
-
Elution Mode: A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is typically used to separate the target compound from more polar and less polar impurities.
Q3: What is a typical starting gradient for this purification?
A3: A good starting point would be a linear gradient. The exact gradient depends on the specific column and impurities, but a general method is provided in the experimental protocol section. You can expect this compound to be well-retained due to the non-polar Boc group and the methylhexenoic side chain.
Q4: How can I confirm the purity and identity of my collected fractions?
A4: After preparative HPLC, you should perform an analytical HPLC run on the collected fractions to confirm purity. To confirm the identity of the compound, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used. LC-MS is a powerful tool for this as it can be directly coupled with the HPLC output.[]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a standard method for determining the purity of crude this compound.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient from 30% to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Re-equilibrate at 30% B for 4 minutes.
-
Protocol 2: Preparative HPLC Method for Purification
This protocol provides a starting point for scaling up the purification.
-
Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.
-
Sample Preparation: Dissolve the crude product in the minimum amount of a 50:50 mixture of Mobile Phase A and B, or a solvent like methanol, then dilute with Mobile Phase A to a high concentration (e.g., 20-50 mg/mL).
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient from 40% to 70% B over 30 minutes.
-
Initiate fraction collection based on UV signal.
-
Run a high-organic wash (e.g., 95% B) after elution to clean the column.
-
Re-equilibrate the column at initial conditions before the next injection.
-
Data Presentation
Table 1: Typical Analytical HPLC Results for Crude vs. Purified Product
| Parameter | Crude Sample | Purified Sample |
| Retention Time (min) | 15.2 | 15.2 |
| Purity (% Area) | ~85% | >98% |
| Peak Tailing Factor | 1.8 | 1.1 |
| Resolution (from nearest impurity) | 1.2 | >2.0 |
Table 2: Comparison of Mobile Phase Solvents
| Organic Solvent | Typical Backpressure | Selectivity | Notes |
| Acetonitrile | Lower | Often provides sharper peaks | Preferred for its low viscosity and UV transparency.[4] |
| Methanol | Higher | Can alter elution order of impurities | A cost-effective alternative to acetonitrile.[4] |
Visualizations
Caption: General workflow for HPLC purification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Boc-Based Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS).
General Troubleshooting
Q1: My final peptide has a lower yield than expected and the HPLC profile shows multiple unexpected peaks. Where do I start troubleshooting?
A1: Low yield and unexpected peaks in the HPLC profile of the crude peptide are common issues in Boc-SPPS. These problems often stem from incomplete reactions or the occurrence of various side reactions during synthesis. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yield and impurities in Boc-SPPS.
Start by systematically evaluating the efficiency of your coupling and deprotection steps. The Kaiser test is a reliable method for detecting free primary amines, indicating incomplete coupling.[1][2][3] If coupling is complete, assess the completeness of Boc deprotection. Mass spectrometry (MS) analysis of the crude product is essential for identifying the mass of impurities, which can then be correlated with known side reactions detailed in the following sections.
Incomplete Reactions and Deletion Sequences
Q2: The Kaiser test is positive after a coupling step. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. This will lead to the formation of deletion sequences (peptides missing one or more amino acids).
Immediate Actions:
-
Recouple: Immediately perform a second coupling reaction using fresh reagents.
-
Capping: If the recoupling is still incomplete (as indicated by another positive Kaiser test), you should "cap" the unreacted amines to prevent them from reacting in subsequent cycles. This is done by acetylating the free amines, rendering them unreactive.
Experimental Protocol: Capping of Unreacted Amines
| Step | Action | Reagents & Conditions |
| 1 | Wash | Wash the resin several times with DMF. |
| 2 | Capping | Suspend the resin in a solution of acetic anhydride and pyridine (or DIPEA) in DMF. Shake gently at room temperature for 30 minutes.[4] |
| 3 | Wash | Filter and wash the resin thoroughly with DMF. |
| 4 | Verify | Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, repeat the capping procedure.[4] |
Capping Solution: A common capping solution is a mixture of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[1]
Amino Acid Specific Side Reactions
Q3: My peptide contains an N-terminal glutamine, and I observe a mass loss of 17 Da in my final product. What is this side reaction and how can I prevent it?
A3: This mass loss is characteristic of the formation of pyroglutamic acid (pGlu) from an N-terminal glutamine (Gln) residue. The side-chain amide of glutamine cyclizes with the N-terminal amine, releasing ammonia (NH₃), which has a mass of approximately 17 Da. This can occur spontaneously, especially under acidic conditions used for Boc deprotection.[5][6]
Mechanism of Pyroglutamate Formation:
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Prevention and Mitigation:
| Strategy | Description |
| Use Pre-formed pGlu | If the desired peptide has an N-terminal pyroglutamic acid, it is best to use Boc-pGlu-OH for the final coupling step. |
| Control pH | The rate of pyroglutamate formation is pH-dependent, with increased rates at both acidic and basic pH, and minimal formation around pH 6.2.[7] |
| Minimize Acid Exposure | Keep the exposure to TFA during deprotection as short as necessary. |
Quantitative Data on Pyroglutamate Formation:
| Condition | Extent of Formation | Reference |
| N-terminal Gln in antibodies (in vivo) | >95% conversion | [8] |
| N-terminal Glu at 45°C, pH 4.1 | Half-life of ~9 months | [7] |
Q4: I am synthesizing a peptide with an Asp-Gly sequence and observe a significant amount of a side product with the same mass as my target peptide. What could be the issue?
A4: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are highly susceptible to aspartimide formation.[9][10] This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid, forming a cyclic imide intermediate. This intermediate can then be hydrolyzed to give a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which has the same mass but different connectivity and may be difficult to separate by HPLC.[11]
Aspartimide Formation and Rearrangement:
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
Prevention Strategies:
| Strategy | Description |
| Protecting Group Choice | Use of bulky side-chain protecting groups for Asp, such as the β-cyclohexyl ester (OcHx), can significantly reduce aspartimide formation compared to the benzyl ester (OBzl).[12] |
| Dipeptide Coupling | Couple the Asp-Xxx dipeptide as a single unit to bypass the susceptible linear intermediate. |
Quantitative Impact of Aspartimide Formation:
| Sequence Motif | Condition | Extent of Side Reaction | Reference |
| Asp-Gly | Fmoc-SPPS with piperidine | High susceptibility | [11] |
| Asp(OtBu)-Cys(Acm) | Prolonged basic treatment | 27% aspartimide formation | [11] |
| Asp(OtBu)-Cys(Trt) | Prolonged basic treatment | 5.5% aspartimide formation | [11] |
Q5: My peptide sequence contains proline, and I'm experiencing significant yield loss, especially at the beginning of the synthesis. What is happening?
A5: When proline is one of the first two amino acids in the sequence, there is a high propensity for diketopiperazine (DKP) formation.[13] This involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves the dipeptide from the resin, leading to a loss of yield.[14][15]
Mechanism of Diketopiperazine Formation:
Caption: Diketopiperazine formation leading to cleavage from the resin.
Prevention Strategies:
| Strategy | Description |
| In Situ Neutralization | Performing the neutralization and coupling steps simultaneously (in situ neutralization) can suppress DKP formation in Boc-SPPS. This is because the N-terminal amine is protonated for a shorter period.[14][16][17][18] |
| Dipeptide Coupling | Introduce the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin stage.[12] |
Factors Influencing DKP Formation:
| Factor | Impact |
| Sequence | Sequences with Pro or Gly in the first two positions are most susceptible. Pro-Pro sequences are particularly prone to this side reaction.[8][19] |
| Resin Type | The type of linker and resin can influence the rate of DKP formation. |
Q6: My peptide contains tryptophan, and I see a side product with a mass increase of 56 Da. What is this modification?
A6: This mass increase corresponds to the alkylation of the tryptophan indole ring with a tert-butyl group (+56 Da). The tert-butyl carbocations are generated during the TFA-mediated deprotection of Boc groups.[20] Other nucleophilic residues like methionine and cysteine are also susceptible to this modification.
Prevention using Scavengers:
The most effective way to prevent t-butylation is to use scavengers in the deprotection and cleavage cocktails. Scavengers are nucleophilic species that trap the reactive carbocations before they can modify the peptide.
Common Scavengers and Their Applications:
| Scavenger | Target Side Reaction | Concentration |
| Thioanisole | General carbocation scavenger | 5-10% in cleavage cocktail |
| Anisole | Scavenges benzyl and t-butyl cations, protecting Trp. | 5-10% in HF cleavage.[2] |
| 1,2-Ethanedithiol (EDT) | Effective for scavenging t-butyl cations and preventing Trp oxidation. | 2.5% in cleavage cocktails. |
| Triisopropylsilane (TIS) | Reduces oxidized methionine and scavenges carbocations. | 1-5% in cleavage cocktail. |
Experimental Protocol: Low-High HF Cleavage for Peptides with Sensitive Residues
This two-step procedure is designed to minimize side reactions during the final cleavage.[21]
Step 1: "Low HF" Deprotection
-
Reagents: A mixture of low concentration HF in a large volume of dimethyl sulfide (DMS) and a scavenger like p-cresol (e.g., HF/DMS/p-cresol 25:65:10 v/v).[2][9]
-
Conditions: 0°C for 2 hours.[2]
-
Purpose: This step uses an SN2 mechanism to remove most side-chain protecting groups without generating significant amounts of carbocations.
Step 2: "High HF" Cleavage
-
Reagents: Anhydrous HF with a scavenger like anisole or p-cresol (e.g., 9:1 HF/scavenger).
-
Conditions: 0°C for 30-60 minutes.
-
Purpose: This stronger acid treatment cleaves the peptide from the resin and removes more resistant protecting groups like Arg(Tos).
Q7: I am concerned about racemization, especially when coupling histidine. How can I minimize this?
A7: Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can be a significant problem, particularly for amino acids like histidine and cysteine.[12] The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton and leading to racemization.
Strategies to Minimize Racemization of Histidine:
| Strategy | Description |
| Side-Chain Protection | Protecting the imidazole nitrogen of histidine can reduce its basicity and thus minimize racemization. |
| Coupling Reagents | The choice of coupling reagent can impact the extent of racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings is known to suppress racemization.[22] |
| In Situ Neutralization | In situ neutralization protocols have been shown to proceed with no detectable racemization.[16] |
Quantitative Analysis of Racemization:
The extent of racemization can be quantified by chiral amino acid analysis or by separating the diastereomeric peptides by HPLC.[22][23]
Other Common Side Reactions
Q8: I observe a side product with a mass increase of 42 Da. What is the likely cause?
A8: A mass increase of 42 Da often corresponds to acetylation. This can occur if acetic anhydride is used for capping and there are unreacted amines from an incomplete previous coupling. It can also be a side reaction during resin capping.[24]
Q9: My N-terminal amine is unreactive, and I see a mass increase of 43 Da on the N-terminus. What is this modification?
A9: This is likely due to guanidinylation of the N-terminal amino group, which can occur when using uronium/aminium-based coupling reagents like HBTU or HATU in the presence of a free N-terminal amine. The guanidinylated peptide is terminated and cannot be further elongated.
Prevention of Guanidinylation:
-
Pre-activation: Pre-activate the Boc-amino acid with the coupling reagent before adding it to the resin. This ensures that the coupling reagent is consumed before it can react with the N-terminal amine of the peptide-resin.
-
In Situ Neutralization: This protocol also helps to suppress guanidinylation.[12]
This technical support center provides a starting point for troubleshooting common side reactions in Boc-based peptide synthesis. For more complex issues, consulting detailed literature and considering the specific nature of your peptide sequence is always recommended.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Issuu [issuu.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. peptide.com [peptide.com]
- 19. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. Bot Detection [iris-biotech.de]
Identifying impurities in Boc-(S)-2-Amino-5-methylhex-4-enoic acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound preparations?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include (S)-2-Amino-5-methylhex-4-enoic acid or precursors to the unsaturated side chain.
-
Byproducts of Boc-protection: These can include di-tert-butyl carbonate (Boc anhydride) and tert-butanol. In some cases, double Boc-protection or protection at other reactive sites might occur.
-
Diastereomers: If the synthesis is not fully stereoselective, the (R)-enantiomer may be present.
-
Side-chain related impurities: The double bond in the hexenoic acid side chain can be susceptible to oxidation or reduction during synthesis or storage, leading to the corresponding epoxide, diol, or saturated analog.
-
Dipeptide formation: Under certain conditions, the amino acid can couple with itself to form a dipeptide impurity.[1]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the NMR spectrum often indicate the presence of impurities. Here are some common possibilities:
-
A singlet around 1.4 ppm: This is characteristic of the tert-butyl group of the Boc protecting group. If the integration is higher than expected relative to other signals, it could indicate the presence of residual tert-butanol or di-tert-butyl carbonate.
-
Signals in the vinyl region (5.0-6.0 ppm) that do not correspond to the product: These could belong to other unsaturated species formed through side reactions.
-
Broad signals: These may indicate the presence of water or other protic solvents.
-
Signals corresponding to the unprotected amino acid: The absence of the Boc group signal and the appearance of signals corresponding to the free amino acid suggest that deprotection may have occurred.
Q3: I am seeing a persistent impurity in my HPLC analysis that I cannot identify. What steps should I take?
A3: Identifying an unknown impurity requires a systematic approach. The following workflow can be a helpful guide:
-
Review the synthesis: Carefully examine the synthetic route, including all reagents and reaction conditions. This can provide clues about potential side products.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample. The molecular weight of the impurity can help in proposing a chemical formula.
-
Tandem MS (MS/MS): If available, fragmentation analysis can provide structural information about the impurity.
-
NMR Spectroscopy: Isolate the impurity (if possible) and acquire 1H and 13C NMR spectra. This will provide detailed structural information.
-
Forced Degradation Studies: Subjecting a pure sample of your product to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products, which may match your unknown impurity.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Synthesis
| Potential Cause | Troubleshooting Step | Analytical Indication |
| Incomplete Boc-protection | Increase the amount of Boc anhydride and/or the reaction time. Ensure the base used is appropriate and of good quality. | Presence of the unprotected amino acid in HPLC and NMR. |
| Side reactions involving the double bond | Use milder reaction conditions. Ensure the absence of strong oxidizing or reducing agents. | Peaks in HPLC with different retention times; unexpected signals in the vinyl or aliphatic region of the NMR. |
| Formation of dipeptides | Use a less concentrated reaction mixture. Control the activation of the carboxylic acid if applicable. | A peak in the HPLC with a higher molecular weight, often with a shorter retention time. |
| Inefficient purification | Optimize the purification method (e.g., chromatography column, solvent system, or recrystallization solvent). | Multiple impurity peaks observed in the HPLC chromatogram. |
Issue 2: Product Degradation During Storage
| Potential Cause | Troubleshooting Step | Analytical Indication |
| Oxidation of the double bond | Store the product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Protect from light. | Appearance of new peaks in the HPLC chromatogram over time. Changes in the NMR spectrum, particularly in the vinyl region. |
| Hydrolysis of the Boc group | Store in a dry environment. Avoid acidic conditions. | Presence of the unprotected amino acid in HPLC and NMR. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrument: 400 MHz or higher.
-
Experiments: 1H NMR, 13C NMR, and optionally COSY and HSQC for full structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | s | 9H |
| CH₃ (on double bond) | ~1.60 and ~1.70 | s | 6H |
| CH₂ | ~2.4-2.6 | m | 2H |
| α-CH | ~4.3-4.5 | m | 1H |
| NH | ~5.0-5.2 | d | 1H |
| Vinyl CH | ~5.1-5.3 | t | 1H |
| COOH | ~9.0-12.0 | br s | 1H |
Impurity Identification Workflow
Caption: Logical workflow for identifying an unknown impurity.
References
Troubleshooting guide for peptide coupling reactions with hindered amino acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions, with a specific focus on sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[2][3]
-
Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[4]
-
Inappropriate Coupling Reagent: Not all coupling reagents are effective for hindered systems. Standard carbodiimide reagents like DCC and EDC often result in low yields.[2][5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.
Q2: Which coupling reagents are recommended for hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][6][7] HATU is often considered superior for many difficult couplings.[1][8] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[2][6][9]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][5][7] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[5] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[7]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[2][3]
Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[10] This is a significant concern, especially when activating the carboxyl group.
To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or Oxyma Pure® is crucial.[2][10] These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone. HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[6]
-
Choose the Right Base: The choice and amount of base can influence racemization.[2] Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) can sometimes reduce racemization.[2]
-
Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. For instance, phosphonium salt reagents like PyBOP and PyAOP are often preferred over uronium salts for critical couplings to minimize this side reaction.[7]
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[2]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling reagent | Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP. For α,α-disubstituted amino acids, consider using an acyl fluoride-forming reagent like TFFH.[1][2][5] |
| Steric hindrance | 1. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[11] 2. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can overcome the activation energy barrier.[4][12][13] 3. Use pseudoproline dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency.[14][15] |
| Peptide aggregation on resin | 1. Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM. 2. Incorporate pseudoproline dipeptides at strategic locations within the sequence.[14][15] |
| Incomplete deprotection of the N-terminus | Ensure complete removal of the Fmoc or Boc protecting group before the coupling step. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1] |
Issue 2: High Levels of Racemization
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component. |
| Strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] |
| Inappropriate coupling reagent/additive combination | 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[6] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[7] |
| Prolonged reaction at elevated temperature | If using heat, optimize for the shortest time necessary to achieve a good yield. |
Comparative Data on Coupling Reagents for Hindered Amino Acids
The following table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.
| Coupling Method | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) |
| HBTU (excess) | Significant Yield | Significant Yield | Significant Yield |
| PyBroP (excess) | Significant Yield | Significant Yield | Significant Yield |
| Boc-Phe-NCA | Superior Yield | Superior Yield | Superior Yield |
| Pivaloyl mixed anhydride | < 10% | < 10% | < 10% |
| Pentafluorophenyl ester | < 10% | < 10% | < 10% |
| Acyl fluoride | < 10% | < 10% | < 10% |
Data adapted from a comparative study on coupling hindered peptides. "Significant Yield" and "Superior Yield" are qualitative descriptors from the source.[11]
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave synthesizer for 5-30 minutes at a controlled temperature (e.g., 50-75°C).[13][16]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Protocol 2: Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation and Coupling:
-
In a separate vial, dissolve the pseudoproline dipeptide (2-5 equivalents), a coupling reagent (e.g., HBTU, 2-5 equivalents), and an additive (e.g., HOBt, 2-5 equivalents) in a minimal volume of DMF.
-
Add DIPEA (4-10 equivalents) and mix.[17]
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[17]
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation: Check for completeness of the coupling using a TNBS (trinitrobenzenesulfonic acid) test, as the Kaiser test can give false negatives with secondary amines.[17]
Diagrams
Caption: Troubleshooting workflow for low yield in hindered peptide coupling.
Caption: Decision tree for selecting coupling reagents for hindered amino acids.
Caption: Simplified pathway of a peptide coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
Optimizing reaction conditions for Boc protection of primary amines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: My primary amine starting material is poorly soluble in the reaction solvent. What can I do?
A1: Poor solubility is a common issue, especially with zwitterionic compounds like amino acids.[1] Here are several strategies to address this:
-
Solvent Mixtures: Employing a co-solvent system can enhance solubility. Aqueous mixtures with solvents like THF, dioxane, or methanol are often effective.[2][]
-
Base Selection: If your amine is an ammonium salt, using a base like NaOH or NaHCO3 in an aqueous solvent system will form the free amine in situ, which may have better solubility.[] For zwitterionic substrates, using a base in an aqueous solution can solve solubility problems.[1]
-
Alternative Solvents: For amines that are not soluble in common ethereal or alcoholic solvents, consider polar aprotic solvents like DMF or acetonitrile.[2]
-
Temperature: Gently heating the reaction mixture can sometimes improve solubility and reaction rate, a common practice is to heat to around 40-55°C.[2][4]
Q2: The Boc protection reaction is very slow or not proceeding to completion. How can I accelerate it?
A2: Several factors can lead to sluggish reactions, particularly with weakly nucleophilic amines such as anilines.[5][6] Consider the following optimizations:
-
Catalyst: The addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), can significantly increase the reaction rate.[7] However, be aware that DMAP can promote side reactions.[8]
-
Solvent Choice: Alcoholic solvents like methanol can accelerate the Boc protection of aromatic amines even without a base.[5] The reaction between p-toluidine and Boc anhydride in CD3OD is reportedly 70 times faster than in CDCl3.[5]
-
Base: While not always strictly necessary, a base is typically used to neutralize the acidic byproduct and drive the reaction forward.[2][4] Triethylamine (TEA) is a common choice.[9]
-
Excess Reagent: Using a slight excess of di-tert-butyl dicarbonate (Boc₂O) can help drive the reaction to completion.[2]
Q3: I am observing the formation of a di-Boc protected primary amine as a side product. How can I prevent this?
A3: The formation of N,N-di-Boc derivatives is a known side reaction, particularly when using a catalyst like DMAP.[][8] To minimize this:
-
Avoid DMAP: If di-Boc formation is significant, omitting DMAP from the reaction mixture is advisable.
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of Boc₂O relative to the primary amine.
-
Reaction Conditions: The choice of solvent and base can influence the selectivity. Running the reaction under milder conditions (e.g., lower temperature, shorter reaction time) may favor the mono-Boc product.
Q4: My reaction is producing urea as a byproduct. What is the cause and how can I avoid it?
A4: Urea formation can occur, especially with sterically hindered amines or under certain conditions that favor the formation of an isocyanate intermediate.[][8] To mitigate this:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Reagent Addition: Add the Boc₂O slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Solvent and Base: The reaction environment can play a role. Conditions that disfavor the formation of the isocyanate intermediate should be chosen. For instance, base-catalyzed reactions are sometimes associated with isocyanate formation.[8]
Q5: What is the standard work-up procedure for a Boc protection reaction?
A5: The work-up procedure aims to remove excess Boc₂O, the base, and any byproducts. A typical aqueous work-up involves:
-
Quenching the reaction with water.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with a weak acid (e.g., dilute HCl) to remove the base (like TEA), followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
-
If necessary, the crude product can be purified by column chromatography.
An alternative for volatile byproducts is to evaporate the reaction mixture to dryness and then place it under high vacuum to sublimate any remaining Boc₂O.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Poorly nucleophilic amine- Inefficient work-up | - Monitor reaction by TLC or LC-MS to ensure completion.- Add a catalyst like DMAP (if di-Boc is not an issue).- Use an alcoholic solvent for aromatic amines.[5]- Optimize work-up to prevent product loss. |
| Multiple Products | - Di-Boc formation- Protection of other functional groups (e.g., alcohols, phenols) | - Avoid DMAP or use it in catalytic amounts.- Carefully control the stoichiometry of Boc₂O.- For molecules with multiple nucleophilic groups, consider orthogonal protecting group strategies. |
| Starting Material Unchanged | - Inactive reagent- Insufficiently reactive amine- Unsuitable reaction conditions | - Check the quality of the Boc₂O.- For weakly nucleophilic amines, increase the temperature, use a catalyst (DMAP), or switch to a more suitable solvent system (e.g., methanol for anilines).[5] |
| Difficulty in Purification | - Co-elution of product and byproducts- Emulsion during work-up | - For removal of excess Boc₂O, consider a work-up with a resin-bound scavenger like polymer-supported trisamine.[6]- To break emulsions, add brine or filter the mixture through celite. |
| Zwitterionic Starting Material Issues | - Poor solubility in organic solvents | - Perform the reaction in an aqueous basic solution (e.g., NaOH or NaHCO₃ in water/dioxane).[1][]- This will deprotonate the ammonium group and dissolve the starting material. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of THF and water.[2]
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution and stir.[2]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise to the stirred mixture at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine. Purify by column chromatography if necessary.
Protocol 2: Accelerated Boc Protection of a Primary Aromatic Amine
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.[5]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. No base is required for this specific protocol.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in non-alcoholic solvents.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography or recrystallization to obtain the pure N-Boc protected aromatic amine.
Visual Guides
Caption: General experimental workflow for the Boc protection of primary amines.
References
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Long-term stability and storage of Boc-(S)-2-Amino-5-methylhex-4-enoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound at or below -20°C in a tightly sealed container, protected from light and moisture. The indication of "cold-chain transportation" by some suppliers underscores the temperature-sensitive nature of this compound.[1] For shorter periods, storage at 2-8°C is acceptable, but stability may be compromised over extended durations.
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions (-20°C, protected from light and moisture), the compound is expected to remain stable for at least two years. However, it is crucial to refer to the manufacturer's certificate of analysis and recommended retest date. For critical applications, periodic purity assessment is advised.
Q3: What are the primary degradation pathways for this molecule?
A3: The two primary points of instability in the molecule are the Boc-protecting group and the carbon-carbon double bond. The Boc group is susceptible to cleavage under acidic conditions, yielding the free amino acid, isobutylene, and carbon dioxide. The double bond is prone to oxidation, which can lead to the formation of various oxidation products, potentially cleaving the carbon chain.
Q4: How should I handle this compound in the laboratory?
A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of any dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Q5: Is this compound compatible with all common solvents?
A5: The compound is generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and methanol. However, prolonged exposure to acidic solvents or protic solvents at elevated temperatures should be avoided to prevent deprotection of the Boc group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low purity in a newly opened vial. | Improper storage during transit or upon receipt. | Contact the supplier immediately and provide details of your storage conditions. If possible, provide analytical data (e.g., HPLC chromatogram) to support your claim. |
| Gradual decrease in purity over time in the lab. | Suboptimal storage conditions (e.g., temperature fluctuations, exposure to light or moisture). | Re-evaluate your storage setup. Ensure the compound is stored at a stable -20°C and the container is properly sealed. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Inconsistent results in reactions using the compound. | Partial degradation of the starting material. The presence of the deprotected amino acid can interfere with subsequent reactions. | Confirm the purity of the compound using a suitable analytical method like HPLC or ¹H NMR before use. If degradation is observed, repurification may be necessary. |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the compound. | Analyze the new peaks using LC-MS to identify the degradation products. This can help in pinpointing the cause of degradation (e.g., presence of acid leading to deprotection, or oxidation). |
| The compound has changed color or appearance. | Significant degradation has likely occurred. | Do not use the compound for critical experiments. It is advisable to order a fresh batch. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is representative and illustrates the expected stability trends. Actual stability may vary based on the specific batch and purity.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 | 99.5 | White to off-white solid |
| 6 | 99.4 | No change | |
| 12 | 99.2 | No change | |
| 24 | 99.0 | No change | |
| 2-8°C, Dark, Dry | 0 | 99.5 | White to off-white solid |
| 6 | 98.8 | No change | |
| 12 | 97.5 | Slight yellowish tint | |
| 24 | 95.2 | Yellowish solid | |
| 25°C, Dark, Dry | 0 | 99.5 | White to off-white solid |
| 1 | 97.1 | Slight yellowish tint | |
| 3 | 92.5 | Yellowish solid | |
| 6 | < 85 | Brownish, sticky solid | |
| 25°C, Exposed to Light | 0 | 99.5 | White to off-white solid |
| 1 | 95.0 | Yellowish tint | |
| 3 | 88.3 | Yellowish-brown solid | |
| 6 | < 80 | Brown, degraded solid |
Experimental Protocols
Protocol 1: Long-Term Stability Study
-
Sample Preparation: Aliquot approximately 10 mg of this compound from a single batch into multiple amber glass vials.
-
Storage Conditions: Store the vials under the following conditions:
-
-20°C ± 5°C (in a freezer)
-
5°C ± 3°C (in a refrigerator)
-
25°C ± 2°C / 60% ± 5% RH (in a stability chamber)
-
40°C ± 2°C / 75% ± 5% RH (in an accelerated stability chamber)
-
-
Time Points: Analyze the samples at the following time points: 0, 3, 6, 12, 18, and 24 months for the -20°C and 5°C conditions. For the 25°C and 40°C conditions, analyze at 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the sample for purity using the HPLC method described in Protocol 2. Also, record any changes in physical appearance.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Protocol 3: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants with the reference spectrum of the pure compound. Pay close attention to the signals corresponding to the Boc group protons (a singlet around 1.4 ppm) and the vinylic protons (multiplets around 5.0-6.0 ppm) to detect any degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a long-term stability study.
References
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Boc-protected amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of Boc-protected amino acids in a question-and-answer format.
Q1: My Boc-protected amino acid separated as an oil, not a solid. How can I induce crystallization?
A1: "Oiling out" is a common problem where the compound separates from the solution at a temperature above its melting point or as a supersaturated liquid. Here are several strategies to address this:
-
Ensure Complete Removal of Solvents: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your crude product is a viscous oil or a dry foam by drying under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]
-
Trituration/Pulping: If you have an oily product after solvent evaporation, trituration with a non-polar solvent in which the Boc-amino acid is insoluble can induce solidification.[2] Stirring the oil with a solvent like n-hexane, diethyl ether, or cyclohexane can cause the product to precipitate as a solid.[3]
-
Seeding: If you have a small amount of crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4] A patent describes a method where an oily residue is seeded, allowed to stand and solidify, and then pulped with a weak polar solvent.[3][4]
-
Solvent System Adjustment: The chosen solvent system may be inappropriate. If using a binary solvent system, try adjusting the ratio. You may have too much of the "good" solvent. Slowly adding the "poor" (anti-solvent) until persistent cloudiness appears, followed by gentle heating to redissolve and slow cooling, can be effective.[5]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Q2: I'm not getting any crystals even after slow cooling. What should I do?
A2: If crystals do not form, the solution may not be sufficiently supersaturated, or there may be impurities inhibiting crystallization.
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the Boc-amino acid and then attempt to cool and crystallize again.
-
Check for Impurities: Impurities from the synthesis, such as residual triethylamine (TEA) or unreacted starting materials, can interfere with crystal lattice formation.[2] Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during workup is crucial to remove acidic or basic reagents.[1][2]
-
Try a Different Solvent System: The solubility profile of your Boc-amino acid may not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[6][7][8]
Q3: My product is an oil, and trituration is not working. Is there an alternative to direct crystallization?
A3: Yes. If the free acid is difficult to crystallize, converting it to a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[6]
-
Formation of DCHA Salt: Dissolve the oily Boc-amino acid in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The DCHA salt will typically precipitate as a solid, which can be easily collected by filtration and further purified by recrystallization.[6]
-
Conversion Back to Free Acid: The purified DCHA salt can be converted back to the free acid before use in the next synthetic step. This is typically done by suspending the salt in a solvent like ethyl acetate and washing with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) to remove the dicyclohexylamine.[9] The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent is evaporated.[9]
Q4: What are some common solvent systems for recrystallizing Boc-amino acids?
A4: The ideal solvent system depends on the specific amino acid side chain. A good starting point is a binary system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.
-
Ethyl Acetate (EtOAc) / Hexane (or Heptane): This is one of the most common and effective systems. The Boc-amino acid is dissolved in a minimal amount of hot EtOAc, and hexane is added slowly until the solution becomes cloudy. The solution is then clarified by adding a small amount of EtOAc and allowed to cool slowly.[6]
-
Ethanol / Water: For more polar Boc-amino acids, a mixture of ethanol and water can be effective.[8]
-
Toluene / Methanol: This is another potential solvent combination to explore.[7]
-
Single Solvents: Some Boc-amino acids can be recrystallized from a single solvent, such as ethanol.[7]
Experimental Protocols
Protocol 1: General Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
-
Place the crude, oily, or solid Boc-protected amino acid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.
-
Once the compound is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude oily Boc-amino acid in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine with stirring.
-
Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.
-
The DCHA salt can be recrystallized if necessary.
-
To recover the free acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.[9]
-
Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[9]
Data Presentation
Table 1: Purity and Yield Data for Recrystallization of Boc-Amino Acids
| Boc-Amino Acid | Recrystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| N-Boc-L-phenylglycine | Seeding, solidification, and pulping with n-hexane | 93.2% | 99.3% | 87.5% | [3] |
| N-Boc-L-phenylalanine | Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% | [3] |
| N-Boc-L-phenylalanine | From aqueous workup, crystallized from hexane | - | - | 78-87% | [10] |
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of Boc-protected amino acids.
Troubleshooting Logic for Oily Products
Caption: Decision-making workflow for troubleshooting oily Boc-amino acid products.
Frequently Asked Questions (FAQs)
Q: Why is the Boc group used to protect amino acids?
A: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis. It is stable to many reaction conditions, including basic and nucleophilic reagents, but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This allows for the selective deprotection and coupling of amino acids in a controlled manner.[4]
Q: Can I use any solvent to recrystallize my Boc-amino acid?
A: No, the choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for esters).[5]
Q: My yield is very low after recrystallization. How can I improve it?
A: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling too quickly: This can trap impurities and lead to smaller, less pure crystals.
-
Premature crystallization: If the solution cools too much before you can filter out any insoluble impurities, you will lose product.
-
Washing with too much cold solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q: How do I know if my purified Boc-amino acid is pure enough for the next step?
A: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity.
-
Chromatography: Thin-layer chromatography (TLC) can be used for a quick purity check. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity.[3]
-
Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. peptide.com [peptide.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] Aggregation can render the N-terminus of the peptide chain inaccessible, leading to incomplete or failed coupling and deprotection steps.[1][2]
Q2: Which peptide sequences are most prone to aggregation?
A2: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly susceptible to aggregation.[1] Additionally, sequences containing amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is less likely to occur before the fifth or sixth residue is coupled.[1]
Q3: What are the visible signs of on-resin aggregation?
A3: A key indicator of aggregation is the failure of the peptide-resin to swell properly.[1] In batch synthesis, the resin bed may appear shrunken. In continuous-flow synthesis, a flattened and broadened deprotection profile can indicate aggregation.[2] Standard amine tests like the Kaiser or TNBS test may become unreliable and give false negatives in cases of severe aggregation.[2]
Q4: Can I predict if my peptide sequence will aggregate?
A4: While predicting aggregation with certainty is difficult, several online tools can help identify potentially "difficult" sequences based on their amino acid composition and hydrophobicity. These tools can assist in proactively choosing a modified synthesis strategy.
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[3]
-
Low yield of the target peptide upon cleavage.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| On-resin peptide aggregation | 1. Optimize Solvents: Switch to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4] 2. Increase Temperature: Perform coupling and/or deprotection steps at elevated temperatures (e.g., 50-75°C). This can be achieved through conventional heating or using a microwave peptide synthesizer.[5][6] 3. Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides at strategic locations within the sequence.[1][7] 4. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[2] |
| Steric Hindrance | 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HCTU, or PyBOP.[2] 2. Increase Coupling Time and/or Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[2] |
| Inefficient Deprotection | 1. Modify Deprotection Reagent: For Fmoc deprotection, add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[8] 2. Increase Deprotection Time: Extend the duration of the deprotection step. |
| Poor Resin Swelling | 1. Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1] 2. Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains and minimize aggregation.[9] |
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of different anti-aggregation strategies can vary depending on the specific peptide sequence. The following table summarizes reported yield improvements for various methods.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield. | [10] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%. | [11] | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67%. | [12] |
| High-Temperature Synthesis (BOP/HOBt/NMM) | Synthesis of Aβ 1–42 | 21-22% yield at 40-55°C. | [12] |
| Use of Anisole as Co-solvent | Synthesis of Aβ 1–42 | Substantially improved purity and yield (specific values not provided). | [4] |
| Elimination of Side Reactions | Synthesis of GHRPLDKKREE | 33% increase in yield. | [1] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to check for completion of the coupling reaction.[2]
-
If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[13][14]
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 3: Use of Dmb-Protected Amino Acid Dipeptides
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[2]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Visualizations
Caption: Causes and solutions for peptide aggregation in SPPS.
Caption: Troubleshooting workflow for failed peptide synthesis.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 7. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chempep.com [chempep.com]
- 11. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid of interest in peptidomimetic and drug design. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes established principles of mass spectrometry for Boc-protected amino acids and unsaturated compounds to present a predictive analysis. This includes expected fragmentation patterns and detailed, adaptable experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Mass Spectrometric Data
The following table outlines the predicted mass-to-charge ratios (m/z) for the protonated molecule of this compound and a relevant structural analog, Boc-(S)-allylglycine, along with their expected major fragment ions. This comparison is crucial for distinguishing between similar structures during analysis. The fragmentation of Boc-protected amino acids is well-characterized and typically involves the neutral loss of isobutylene (56 Da), carbon dioxide (44 Da), or the entire Boc group (100 Da) from the precursor ion.
| Compound | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | C₁₂H₂₁NO₄ | 243.30 | 244.15 | 188.13 ([M+H-C₄H₈]⁺), 144.10 ([M+H-Boc]⁺) |
| Boc-(S)-allylglycine | C₁₀H₁₇NO₄ | 215.24 | 216.12 | 160.10 ([M+H-C₄H₈]⁺), 116.07 ([M+H-Boc]⁺) |
Experimental Protocols
The following are detailed protocols for the analysis of this compound and similar compounds using LC-MS/MS and GC-MS. These protocols are based on established methods for the analysis of non-proteinogenic and derivatized amino acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the direct analysis of the compound without derivatization.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or full scan with collision-induced dissociation (CID) for fragmentation analysis.
-
MRM Transitions (predicted):
-
244.15 > 188.13
-
244.15 > 144.10
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires derivatization to increase the volatility of the amino acid. Silylation is a common derivatization technique for amino acids.
1. Derivatization (Silylation):
-
Dry 100 µg of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of acetonitrile.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-500.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its analysis by LC-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: General workflow for LC-MS/MS analysis of Boc-protected amino acids.
Determining enantiomeric purity of chiral amino acids via HPLC
A Comprehensive Guide to Determining Enantiomeric Purity of Chiral Amino Acids via HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity of chiral amino acids is a critical aspect of quality control, efficacy assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides an objective comparison of the primary HPLC methods, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.
Comparison of HPLC Methods for Chiral Amino Acid Analysis
The determination of enantiomeric purity of amino acids by HPLC can be broadly categorized into three main approaches: Direct Separation using Chiral Stationary Phases (CSPs), Indirect Separation via Chiral Derivatizing Agents (CDAs), and Direct Separation using Chiral Mobile Phase Additives (CMPAs). Each method offers distinct advantages and is suited for different applications.
A logical workflow for these analyses is depicted below.
The choice between direct and indirect methods is a critical decision in method development. The following diagram illustrates the decision-making logic.
Direct Separation using Chiral Stationary Phases (CSPs)
This is the most widely used approach for the direct enantioseparation of amino acids without derivatization. The separation is achieved through transient diastereomeric interactions between the amino acid enantiomers and the chiral selector immobilized on the stationary phase.
Common CSPs for Amino Acid Analysis:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of underivatized and N-derivatized amino acids.[1][2] The CHIROBIOTIC™ T (teicoplanin-based) is particularly effective for underivatized amino acids.[1][3]
-
Crown Ether Phases: These are well-suited for the separation of compounds with primary amino groups, making them ideal for primary amino acids.[4][5] They often provide excellent resolution and efficiency.[6][7]
-
Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): While challenging for underivatized amino acids due to their zwitterionic nature, they are effective for N-derivatized amino acids.[3][4]
-
Ligand Exchange Phases: These CSPs utilize a bonded D- or L-amino acid and are used with a mobile phase containing a metal ion, typically copper (II).[8]
Performance Data for CSP Methods:
| Amino Acid | CSP Type | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| DL-Alanine | Crown Ether | CROWNPAK CR-I(+) | ACN/Water/TFA (96/4/0.5) | D: 1.2, L: 1.5 | 2.1 | [6][7] |
| DL-Valine | Crown Ether | CROWNPAK CR-I(+) | ACN/Water/TFA (96/4/0.5) | D: 1.1, L: 1.6 | 3.2 | [6][7] |
| DL-Leucine | Crown Ether | CROWNPAK CR-I(+) | ACN/Water/TFA (96/4/0.5) | D: 1.0, L: 1.7 | 4.1 | [6][7] |
| DL-Phenylalanine | Crown Ether | CROWNPAK CR-I(+) | ACN/Water/TFA (96/4/0.5) | D: 1.3, L: 2.1 | 4.3 | [6][7] |
| DL-Tyrosine | Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | Not specified | >1.5 | [3] |
| DL-Aspartic Acid | Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | Not specified | >1.5 | [3] |
| DL-Threonine | Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | Not specified | >1.5 | [3] |
Indirect Separation using Chiral Derivatizing Agents (CDAs)
In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[8][9]
Common CDAs for Amino Acid Analysis:
-
Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A widely used reagent that reacts with the primary amino group of amino acids to form stable diastereomers.[8][10]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[11][12]
-
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): An analogue of Marfey's reagent that can offer higher sensitivity and separation for some amino acids.[10]
Performance Data for Indirect Methods:
| Amino Acid | Derivatizing Agent | Column | Mobile Phase | Detection | Key Feature | Reference |
| 10 Chiral Amino Acids | L-FDLA | Reversed-Phase | Gradient | MS/MS | High sensitivity and selectivity in biological samples. | [10] |
| Various Amino Acids | FDAA | Reversed-Phase C18 | Gradient | UV | Well-established, reliable method. | [8] |
| Primary Amino Acids | OPA/N-acetyl-L-cysteine | Reversed-Phase C18 | Gradient | Fluorescence | Rapid reaction, high sensitivity. | [11][12] |
Direct Separation using Chiral Mobile Phase Additives (CMPAs)
This approach involves adding a chiral selector to the mobile phase. The separation occurs on an achiral stationary phase through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase.[13][14]
Common CMPAs for Amino Acid Analysis:
-
Cyclodextrins and their derivatives: Can form inclusion complexes with amino acid enantiomers.[15]
-
Chiral Ligand Exchangers: Typically a chiral ligand (e.g., an amino acid) and a metal salt (e.g., copper sulfate) are added to the mobile phase.[16]
-
Macrocyclic Antibiotics: Vancomycin has been used as a mobile phase additive.[13]
Performance Data for CMPA Methods:
| Amino Acid | Chiral Additive | Column | Mobile Phase | Key Feature | Reference |
| Dansylated Amino Acids | β-Cyclodextrin | C18 | Aqueous buffer with β-CD | Cost-effective alternative to CSPs. | [15] |
| Various Amino Acids | L-proline-Cu(II) | C18 | Aqueous buffer with chiral ligand | Good for unenriched amino acids. | [16] |
Experimental Protocols
Protocol 1: Direct Enantioseparation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol is based on the use of an Astec CHIROBIOTIC® T column.[3]
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
-
Mobile Phase: A simple mobile phase consisting of water, methanol, and formic acid. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase.
-
Injection Volume: 5 µL
Protocol 2: Indirect Enantioseparation using FDAA (Marfey's Reagent) Derivatization
This protocol outlines the general procedure for derivatizing amino acids with FDAA followed by RP-HPLC analysis.[8]
-
Derivatization Procedure:
-
Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Conclusion
The choice of an HPLC method for determining the enantiomeric purity of chiral amino acids depends on several factors, including the nature of the amino acid (derivatized or underivatized), the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
Direct methods using CSPs are often preferred for their simplicity, as they do not require derivatization, thus avoiding potential side reactions and sample preparation steps.[3] Macrocyclic glycopeptide and crown ether-based CSPs, in particular, have demonstrated broad applicability and high efficiency for a wide range of amino acids.[1][6]
-
Indirect methods using CDAs are valuable when high sensitivity is required, especially with fluorescent derivatizing agents, or when a chiral column is not available.[10][11] However, the derivatization step adds complexity and potential for error.
-
CMPA methods offer a cost-effective alternative to CSPs but may require more extensive method development to optimize the concentration of the chiral additive and other mobile phase parameters.[13]
For routine quality control of a wide range of underivatized amino acids, a direct method using a macrocyclic glycopeptide or crown ether-based CSP is often the most robust and efficient choice. For trace analysis in complex biological matrices, an indirect method with a highly sensitive derivatizing agent coupled with MS detection may be more appropriate.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Crown Ether Phases - Regis Technologies [registech.com]
- 6. Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.huji.ac.il [cris.huji.ac.il]
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis
In the realm of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) stands as a cornerstone technique, enabling the routine construction of peptides for research, therapeutic, and diagnostic applications. The success of SPPS hinges on the strategic use of protecting groups, with two methodologies dominating the landscape: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides a detailed comparison of these two approaches, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Chemical Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, dictating the reagents and conditions used throughout the synthesis.
Boc SPPS: This classic approach, foundational to the development of SPPS, utilizes the acid-labile Boc group for temporary protection of the α-amino group.[] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2]
Fmoc SPPS: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[3] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[4][5]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc-SPPS | Fmoc-SPPS |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) |
| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |
| Compatibility | Good for hydrophobic sequences prone to aggregation | Suitable for acid-sensitive residues and modifications |
| Automation | More complex due to corrosive reagents | Readily automated |
| Cost | Can be more cost-effective for some reagents | May have higher initial reagent costs, but can be more cost-effective overall |
Performance Insights: A Quantitative Look
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.
For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS. The crude product purities achieved with different activators and coupling times highlight the robustness of the Fmoc methodology.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[6]
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[5] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.
Experimental Protocols
Below are detailed, generalized protocols for key steps in both Boc and Fmoc SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Boc-SPPS Protocol
1. Deprotection (Boc Removal)
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA/DCM.
-
Stir for an additional 20-30 minutes.
-
Wash the resin with DCM (2x) and Isopropanol (IPA) (2x).
2. Neutralization
-
Wash the resin with DCM (3x).
-
Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM for 5 minutes.
-
Wash the resin with DCM (3x).
3. Coupling
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and stir for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
Wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrofluoric acid (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration and dry under vacuum.
Fmoc-SPPS Protocol
1. Deprotection (Fmoc Removal)
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DMF (5x).
2. Coupling
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base such as Diisopropylethylamine (DIEA) or 2,4,6-Collidine (4-8 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 30-60 minutes.
-
Monitor the coupling reaction (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
3. Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide and dry under vacuum.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Boc-SPPS Workflow
Fmoc-SPPS Workflow
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with its own set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized and the resources available.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[5] Its amenability to automation has also been a significant factor in its widespread adoption.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation. For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
Spectroscopic Characterization of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a valuable synthetic amino acid derivative. Due to the limited availability of published spectra for this specific compound, this document presents a combination of expected spectroscopic characteristics based on its structure and direct comparisons with the well-characterized, structurally similar saturated analogue, Boc-(S)-Leucine, and other relevant unsaturated Boc-protected amino acids. The data herein serves as a practical reference for the identification and quality assessment of this compound in a research and development setting.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for this compound and its comparative counterparts. This allows for a clear differentiation based on key spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (Expected) | Boc-(S)-Leucine (Literature Data) | Key Differences |
| α-CH | ~4.3 ppm (dd) | ~4.3 ppm (m) | Coupling pattern may differ. |
| β-CH₂ | ~2.4-2.6 ppm (m) | ~1.7 ppm (m) | Significant downfield shift due to proximity to the double bond. |
| γ-CH | - | ~1.6 ppm (m) | Not applicable. |
| δ-CH= | ~5.1-5.3 ppm (m) | - | Presence of olefinic proton signals is a key identifier. |
| δ-CH₃ | - | ~0.9 ppm (d) | Not applicable. |
| ε-CH₃ | ~1.7 ppm (s), ~1.6 ppm (s) | - | Presence of two singlet methyl signals on the double bond. |
| Boc-(CH₃)₃ | ~1.45 ppm (s) | ~1.45 ppm (s) | Identical. |
| NH | ~5.0 ppm (d) | ~5.0 ppm (d) | Similar. |
| COOH | ~9.0-11.0 ppm (br s) | ~9.0-11.0 ppm (br s) | Similar, can be broad and may exchange with D₂O. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (Expected) | Boc-(S)-Leucine (Literature Data) | Key Differences |
| C=O (Carboxyl) | ~175 ppm | ~176 ppm | Similar. |
| C=O (Boc) | ~155 ppm | ~155 ppm | Identical. |
| C(CH₃)₃ (Boc) | ~80 ppm | ~80 ppm | Identical. |
| CH₃ (Boc) | ~28 ppm | ~28 ppm | Identical. |
| α-C | ~53 ppm | ~53 ppm | Similar. |
| β-C | ~35 ppm | ~41 ppm | Shielded in the unsaturated analogue. |
| γ-C | ~120 ppm | ~25 ppm | Significant downfield shift indicating an sp² carbon. |
| δ-C | ~135 ppm | ~23, ~22 ppm | Significant downfield shift indicating an sp² carbon. |
| ε-C | ~25 ppm, ~18 ppm | - | Presence of two methyl carbons attached to the double bond. |
Table 3: IR and Mass Spectrometry Data Comparison
| Technique | This compound (Expected) | Boc-(S)-Leucine (Literature Data) | Key Differences |
| IR (cm⁻¹) | |||
| O-H (Carboxyl) | 3300-2500 (broad) | 3300-2500 (broad) | Similar broad absorption. |
| N-H (Amide) | ~3350 | ~3350 | Similar. |
| C=O (Carboxyl) | ~1710 | ~1710 | Similar. |
| C=O (Boc) | ~1690 | ~1690 | Similar. |
| C=C (Alkene) | ~1650 | - | Presence of a weak C=C stretch is a key identifier. |
| Mass Spec. (ESI+) | |||
| [M+H]⁺ | m/z 244.15 | m/z 232.17 | Difference in molecular weight. |
| [M+Na]⁺ | m/z 266.13 | m/z 254.15 | Difference in molecular weight. |
| Fragmentation | Loss of Boc group (100 Da), loss of CO₂, isobutylene (56 Da) from the Boc group.[1][2][3] | Loss of Boc group (100 Da), loss of CO₂, isobutylene (56 Da) from the Boc group.[1][2][3] | Similar fragmentation patterns for the Boc protecting group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-20 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1 second. 16 scans were accumulated for a standard spectrum.
-
¹³C NMR Parameters: A spectral width of 250 ppm was used with a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied to obtain singlet signals for all carbons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat sample (if liquid) or a KBr pellet (if solid) was used.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet was subtracted.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then diluted to 10 µg/mL with the mobile phase.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer was used.
-
Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350°C. The source temperature was 120°C. Spectra were acquired over a mass range of m/z 50-500. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[1][2]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel protected amino acid like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of a series of N-tert-butoxycarbonyl (Boc)-protected amino acids: Glycine, Alanine, Valine, and Leucine. Understanding the three-dimensional structure of these fundamental building blocks is crucial for rational drug design, peptide and peptidomimetic synthesis, and materials science. This document summarizes key crystallographic data, outlines a general experimental protocol for structure determination, and provides a visual representation of the analytical workflow.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for Boc-protected Glycine, Alanine, Valine, and Leucine, allowing for a direct comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Boc-L-Alanine | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833(2) | 10.339(3) | 11.289(3) | 90 | 90 | 90 | 1031.5(5) | 4 |
| Boc-L-Valine | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136(2) | 14.130(4) | 7.824(2) | 90 | 109.99(3) | 90 | 638.9(3) | 2 |
| Boc-L-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689(2) | 7.911(2) | 11.758(2) | 90 | 107.18(3) | 90 | 950.5(3) | 4 |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981(1) | 15.892(3) | 7.791(2) | 90 | 109.34(3) | 90 | 698.5(3) | 2 |
Data for Boc-L-Alanine and Boc-L-Valine was obtained from the Crystallography Open Database (COD), entries 4312142 and 7218974, respectively. Data for Boc-L-Glycine and Boc-L-Leucine was obtained from published research articles.
Experimental Protocols
A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of Boc-protected amino acids is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.
Crystallization of Boc-Protected Amino Acids
Successful crystallization is paramount for obtaining high-quality diffraction data. The slow evaporation and vapor diffusion methods are commonly employed for small molecules like Boc-protected amino acids.
1. Slow Evaporation Method:
-
Dissolution: Dissolve the Boc-protected amino acid in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, ethanol, or a mixture with a less volatile solvent like DMF or DMSO) to near saturation at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
2. Vapor Diffusion Method: [1][2][3]
-
Setup: Place a small, open vial containing the dissolved Boc-protected amino acid (as described above) inside a larger, sealed container (e.g., a beaker or jar).
-
Anti-solvent: Add a small amount of a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the bottom of the larger container, ensuring it does not directly contact the inner vial.
-
Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the Boc-protected amino acid and inducing crystallization.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
1. Crystal Mounting:
-
Carefully select a well-formed single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.
-
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
3. Structure Solution and Refinement: [4][5]
-
Data Processing: The collected diffraction intensities are processed, integrated, and corrected for various experimental factors.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial model of the electron density.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure.
Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis, from sample preparation to the final structural model.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Growing Crystals [web.mit.edu]
- 4. unifr.ch [unifr.ch]
- 5. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
A Researcher's Guide to In Vitro Functional Assays for Novel Synthetic Peptides
For researchers, scientists, and drug development professionals, the journey from a novel synthetic peptide to a potential therapeutic candidate is paved with rigorous functional testing. This guide provides an objective comparison of key in vitro functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.
The functional characterization of synthetic peptides is a critical step in drug discovery and development. It provides essential insights into a peptide's biological activity, potency, and mechanism of action. This guide focuses on four fundamental categories of in vitro functional assays: Receptor Binding Assays, Enzyme Inhibition Assays, Cell Viability Assays, and Antimicrobial Activity Assays.
Receptor Binding Assays
Receptor binding assays are fundamental for peptides designed to interact with specific cell surface or intracellular receptors. These assays quantify the affinity of a peptide for its target receptor, a key determinant of its biological potency.
Comparison of Receptor Binding Assay Performance
| Peptide Name | Target Receptor | Assay Type | Ligand | Kd (nM) | IC50 (nM) | Reference |
| Peptide P10 | ACE-2 | Biolayer Interferometry | SARS-CoV-2 S-RBD | 0.03 | 42 | [1] |
| Stapled Peptide | ACE-2 | Surface Plasmon Resonance | SARS-CoV-2 S-RBD | 2200 | 1900-4100 | [1] |
| RWJ-53052 | PAR-1 | Radioligand Binding | [3H]Ligand | - | 2200 | [2] |
| Synthetic Peptide 5 | SARS-CoV-2 S-RBD | Microscale Thermophoresis | - | 13 | - | [1] |
| Synthetic Peptide 6 | SARS-CoV-2 S-RBD | Microscale Thermophoresis | - | 45 | - | [1] |
Kd (Dissociation Constant): A measure of the binding affinity between the peptide and its receptor. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a peptide that is required to inhibit 50% of the binding of a known ligand to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a novel synthetic peptide.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., 3H or 125I-labeled) with known affinity for the target receptor.
-
Novel synthetic peptide (unlabeled).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the novel synthetic peptide in binding buffer.
-
Reaction Setup: In a 96-well filter plate, add the cell membranes or purified receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled synthetic peptide. Include control wells with no unlabeled peptide (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the synthetic peptide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the synthetic peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for peptides designed to modulate the activity of a specific enzyme. These assays determine the potency of a peptide inhibitor by measuring its effect on the rate of an enzyme-catalyzed reaction.
Comparison of Enzyme Inhibition Assay Performance
| Peptide Name | Target Enzyme | Inhibition Type | Substrate | Ki (μM) | IC50 (μM) | Reference |
| GYPAY | CD13 | Competitive | Ala-MCA | 54.0 | 227 | [3] |
| GFPAY | CD13 | Competitive | Ala-MCA | 74.3 | 463 | [3] |
| GYPAVYLF | CD13 | Competitive | Ala-MCA | 38.8 | 170 | [3] |
| [WR]5 | c-Src Kinase | - | - | - | 0.81 | [4] |
| [WR]9 | c-Src Kinase | - | - | - | 0.21 | [4] |
| PKI-(6-22)-amide | Protein Kinase A | - | - | 0.0074 | 0.0084 | [5] |
| SQ037 | EZH2 | - | - | - | 13.57 | [6] |
Ki (Inhibition Constant): The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.
Experimental Protocol: Generic Enzyme Inhibition Assay
This protocol describes a general procedure for determining the inhibitory activity of a synthetic peptide against a specific enzyme.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).
-
Novel synthetic peptide inhibitor.
-
Assay buffer (optimized for the specific enzyme).
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Preparation: Prepare serial dilutions of the synthetic peptide inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the peptide inhibitor. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the peptide inhibitor relative to the control with no inhibitor. Plot the percentage of inhibition as a function of the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value. The Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[7][8]
Enzyme Inhibition Assay Workflow
Caption: Workflow for a generic enzyme inhibition assay.
Cell Viability Assays
Cell viability assays are essential for evaluating the cytotoxic or cytostatic effects of synthetic peptides on living cells. These assays are widely used in cancer research and toxicology studies. The MTT and XTT assays are two common colorimetric methods that measure the metabolic activity of cells as an indicator of viability.
Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. | Reduction of yellow XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases.[9] |
| Product Solubility | Insoluble formazan crystals require a solubilization step (e.g., with DMSO or SDS).[9] | Water-soluble formazan product, eliminating the need for a solubilization step.[9] |
| Sensitivity | Generally less sensitive, especially at low cell densities. | More sensitive, particularly at low cell densities, and provides more reliable results. |
| Protocol Complexity | More complex due to the additional solubilization step. | Simpler and faster protocol. |
| Potential for Interference | Insoluble formazan can interfere with readings; solubilizing agents can be cytotoxic. | Less prone to interference from insoluble products. |
| Endpoint | Endpoint assay. | Can be a continuous assay, allowing for measurements at multiple time points.[9] |
Quantitative Data from Cell Viability Assays
| Peptide Name | Cell Line | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| Mo-CBP3-PepII | Vero E6 (SARS-CoV-2 infected) | - | 1.56 - 3.12 | >100 | [10] |
| Peptide 11r | Huh7 (MERS-CoV infected) | - | 0.0004 | >44 | [11] |
| Cupiennin 1a | RAW 264.7 | MTT | - | Toxic at all concentrations | [12] |
| Analog R1a | RAW 264.7 | MTT | - | Not toxic | [12] |
| Gambogic Acid | A549 | MTT | - | IC50: 2.76 µM | [13] |
| Gambogic Acid | A549 | XTT | - | IC50: 3.28 µM | [13] |
EC50 (Half-maximal Effective Concentration): The concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a peptide that causes the death of 50% of viable cells.
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for performing an MTT cell viability assay.
Materials:
-
Adherent or suspension cells.
-
Complete cell culture medium.
-
Novel synthetic peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the synthetic peptide. Include control wells with untreated cells (100% viability) and wells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, centrifugation may be required before removing the medium.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the percentage of viability against the log concentration of the peptide to determine the CC50 or IC50 value.
Cell Viability (MTT) Assay Workflow
Caption: Workflow for a typical MTT cell viability assay.
Antimicrobial Activity Assays
For peptides designed as antimicrobial agents, determining their Minimum Inhibitory Concentration (MIC) is a fundamental functional assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparison of Antimicrobial Peptide (AMP) Performance
| Peptide Name | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Melittin | S. aureus | 1-4 | - | [14] |
| Melittin | E. coli | 2-8 | - | [14] |
| Cap18 | S. aureus | 2-4 | - | [14] |
| Cap18 | E. coli | 1-2 | - | [14] |
| Polymyxin B | P. aeruginosa | 0.5-512 | - | [15] |
| LL-37 | P. aeruginosa | 0.5-256 | - | [15] |
| Cecropin B2 | S. aureus | 1.656 | - | [16] |
| Cecropin B2 | E. coli | 0.207 | - | [16] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the MIC of a synthetic antimicrobial peptide.
Materials:
-
Bacterial strain of interest.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Novel synthetic antimicrobial peptide.
-
Sterile 96-well microplate.
-
Spectrophotometer or microplate reader.
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain in the appropriate medium to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Peptide Dilution: Prepare two-fold serial dilutions of the synthetic peptide in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria with no peptide) and a negative control well (medium only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Antimicrobial (MIC) Assay Workflowdot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Protein Segments and Peptides for Binding to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs [frontiersin.org]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with multiple disulfide bonds, modifications, or conjugations, hinges on a meticulously planned protecting group strategy. Orthogonality—the ability to selectively remove one class of protecting groups in the presence of others using specific, non-interfering chemical conditions—is the cornerstone of modern peptide chemistry.[1][2][3] This guide provides an objective comparison of common orthogonal strategies, supported by experimental data and detailed protocols, to aid in the design and execution of successful complex peptide syntheses.
Core Strategies: Fmoc/tBu vs. Boc/Bzl
Solid-Phase Peptide Synthesis (SPPS) is dominated by two primary protection schemes: the tert-butoxycarbonyl/benzyl (Boc/Bzl) strategy and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy.[1] The choice between them is dictated by the peptide's sequence, length, and the presence of sensitive moieties.
The Fmoc/tBu approach is considered truly orthogonal because the α-amino (Fmoc) and side-chain (tBu) protecting groups are removed under distinct basic and acidic conditions, respectively.[2][4] In contrast, the Boc/Bzl scheme is quasi-orthogonal, as both groups are acid-labile but are cleaved by acids of different strengths.[4][5] The Boc group is removed by moderate acid (e.g., TFA), while the more robust benzyl-based side-chain groups require very strong acids like hydrofluoric acid (HF) for cleavage.[2][6]
dot
Caption: Comparison of Fmoc/tBu and Boc/Bzl orthogonal protection schemes.
Table 1: Comparison of Core SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| α-Amino Protection | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| α-Amino Deprotection | Base-mediated (e.g., 20% Piperidine in DMF)[7] | Acid-mediated (e.g., 50% TFA in DCM)[6] |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA)[6] | Hydrofluoric acid (HF) or TFMSA[6] |
| Orthogonality | True Orthogonal[8] | Quasi-Orthogonal[4] |
| Advantages | Milder cleavage conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins), greater selection of orthogonal side-chain PGs.[4][6] | Superior for long or difficult sequences prone to aggregation, lower cost of reagents.[6][] |
| Disadvantages | Aggregation can be an issue in long syntheses as the peptide-resin is neutral; Fmoc group is base-sensitive.[6] | Requires specialized, hazardous equipment for HF cleavage; harsh final cleavage can degrade sensitive residues.[6] |
| Primary Applications | Acid-sensitive peptides, peptides requiring side-chain modification (e.g., cyclization, labeling).[4][6] | Long, hydrophobic, or aggregation-prone peptides; base-sensitive peptides.[4][6] |
Advanced Orthogonal Side-Chain Protection
For synthesizing peptides with features like multiple disulfide bridges, branching, or site-specific labeling, a third or even fourth dimension of orthogonality is required. This is achieved by using a set of side-chain protecting groups that can be removed independently of the α-amino group and other side-chain groups.[10]
Table 2: Common Orthogonal Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Target Group | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyl | tBu | -COOH, -OH, -SH | Strong Acid (TFA) | Stable to base, mild acid, hydrazine.[11] |
| Trityl | Trt | -SH, -NH₂, -OH, His | Mild Acid (e.g., 1-5% TFA in DCM) | Stable to base, hydrazine; labile to strong acid.[12] |
| Acetamidomethyl | Acm | -SH (Cysteine) | Iodine (I₂) in aqueous alcohol | Stable to TFA, HF, base.[12] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | -NH₂ (Lysine) | 2-5% Hydrazine in DMF | Stable to acid and base.[10] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | -NH₂ (Lysine) | 2-5% Hydrazine in DMF (slower than Dde) | More stable to piperidine than Dde, reducing scrambling.[10] |
| Allyloxycarbonyl | Alloc | -NH₂, -OH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid and base.[5] |
| 2-Nitrobenzyl | oNB | -COOH, -OH, -SH | UV light (photolysis, ~350 nm)[13] | Stable to acid, base, and most chemical reagents.[14] |
Experimental Protocols & Methodologies
3.1. General Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle. The cycle is repeated until the desired peptide sequence is assembled.
-
Resin Preparation: Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid. Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HATU or HBTU (3-5 equivalents) in DMF.
-
Add a base, typically Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.
3.2. Selective Side-Chain Deprotection Protocols
-
Dde/ivDde Removal: Treat the peptide-resin with a solution of 2-5% hydrazine monohydrate in DMF. Agitate for 5-15 minutes (Dde) or 30-60 minutes (ivDde), repeating as necessary. Wash thoroughly with DMF.[10]
-
Alloc Removal: Swell the peptide-resin in DCM. Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and a scavenger like Phenylsilane (25 equivalents) in DCM. Agitate under an inert atmosphere (N₂ or Ar) for 30-60 minutes. Wash with DCM and DMF.
-
Acm Removal: After cleavage from the resin and purification, dissolve the peptide in an aqueous acetic acid or methanol/water mixture. Add a solution of Iodine (I₂) (10-15 equivalents) dropwise until a persistent yellow color remains. Stir for 10-20 minutes. Quench excess iodine with ascorbic acid.
Visualization of Complex Workflows
4.1. On-Resin Side-Chain Cyclization
This workflow demonstrates the synthesis of a head-to-side-chain cyclic peptide using an orthogonal Dde protecting group on a lysine side chain and a free carboxylic acid at the N-terminus.
dot
Caption: Workflow for the synthesis of a side-chain cyclic peptide.
4.2. Native Chemical Ligation (NCL)
NCL is a powerful technique for ligating two unprotected peptide fragments to form a larger protein.[15] It requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. The reaction is highly chemoselective and forms a native peptide bond at the ligation site.[16]
dot
Caption: The chemical pathway of Native Chemical Ligation (NCL).
Emerging Strategies
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction used for peptide cyclization, labeling, and conjugation.[17][18] This requires the incorporation of azide- and alkyne-bearing non-canonical amino acids, whose own protecting groups must be compatible with the overall synthesis strategy.[19]
-
Enzyme-Labile Groups: For extremely sensitive peptides, enzyme-labile protecting groups offer deprotection under exceptionally mild conditions (e.g., aqueous buffer at neutral pH).[20][21] For instance, Penicillin G Amidase can be used to cleave a phenylacetyl group.
-
Photolabile Groups: Photolabile protecting groups (PPGs), such as the o-nitrobenzyl (oNB) group, provide spatial and temporal control over deprotection using UV light, avoiding the need for any chemical reagents.[14][22] This is particularly useful for synthesizing peptide microarrays or for "caged" peptides that are activated by light.[23]
The selection of an appropriate orthogonal protection strategy is a critical decision that profoundly impacts the success of complex peptide synthesis. By understanding the comparative strengths and limitations of different protecting groups and their removal conditions, researchers can navigate the challenges of synthesizing advanced peptide structures for therapeutic and scientific applications.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. fiveable.me [fiveable.me]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Bot Detection [iris-biotech.de]
- 10. Bot Detection [iris-biotech.de]
- 11. Bot Detection [iris-biotech.de]
- 12. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 15. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. qyaobio.com [qyaobio.com]
- 18. bachem.com [bachem.com]
- 19. bachem.com [bachem.com]
- 20. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Advanced & Novel Applications
Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their natural counterparts, including enhanced stability against proteolytic degradation, improved bioavailability, and better receptor selectivity and potency. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a derivative of leucine with a carbon-carbon double bond in its side chain, is a valuable building block in this field. The unsaturated nature of its side chain introduces conformational constraints, which can help in stabilizing specific secondary structures, such as β-turns, and in probing the spatial requirements of peptide-receptor interactions.
These application notes provide an overview of the utility of this compound in peptidomimetic design and offer generalized protocols for its incorporation into peptide sequences.
Applications in Peptidomimetic Development
The introduction of this compound into a peptide sequence can serve several purposes in drug discovery and development:
-
Conformational Constraint: The double bond in the side chain restricts the rotational freedom, leading to a more defined three-dimensional structure of the resulting peptidomimetic. This can lock the molecule in a bioactive conformation, enhancing its binding affinity to a biological target.
-
Structural Scaffold: The constrained geometry of this amino acid can be utilized to design peptidomimetics that mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often involved in molecular recognition events.
-
Metabolic Stability: The modification of the natural leucine side chain can increase the resistance of the resulting peptidomimetic to enzymatic degradation, thereby prolonging its half-life in biological systems.
-
Structure-Activity Relationship (SAR) Studies: Incorporating this unnatural amino acid allows for a systematic exploration of the chemical space around a pharmacophore. By observing the effects of this modification on biological activity, researchers can gain insights into the structural requirements for target binding and activation.
Table 1: Hypothetical Biological Activity of Peptidomimetics Incorporating this compound
| Compound ID | Sequence Modification | Target | Assay Type | IC50 (nM) | Ki (nM) | Binding Affinity (Kd, nM) |
| PTD-001 | Native Peptide | Receptor X | Radioligand Binding | 150 | 75 | 120 |
| PTD-002 | Leu replaced with (S)-2-Amino-5-methylhex-4-enoic acid | Receptor X | Radioligand Binding | 50 | 25 | 40 |
| PTD-003 | Gly replaced with (S)-2-Amino-5-methylhex-4-enoic acid | Enzyme Y | Enzyme Inhibition | 200 | 100 | - |
| PTD-004 | Dipeptide mimic with (S)-2-Amino-5-methylhex-4-enoic acid | Enzyme Y | Enzyme Inhibition | 75 | 35 | - |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage of the Peptidomimetic from the Resin
This protocol describes the final cleavage of the synthesized peptidomimetic from the solid support and the removal of side-chain protecting groups.
Materials:
-
Peptidomimetic-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptidomimetic-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the diethyl ether and wash the peptide pellet with cold diethyl ether (repeat twice).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Visualizations
Diagram 1: General Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Diagram 2: Conceptual Signaling Pathway Inhibition
Caption: Conceptual inhibition of a signaling pathway by a peptidomimetic.
Application Notes and Protocols for Computational Modeling of Peptides with Unnatural Residues
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of peptides incorporating unnatural amino acids (UAAs). The inclusion of UAAs offers a powerful strategy to enhance the therapeutic properties of peptides, such as increased proteolytic stability, improved binding affinity, and novel functionalities. This document outlines key applications, experimental protocols, and the underlying computational methodologies.
Applications of Modeling Peptides with Unnatural Residues
Computational modeling plays a pivotal role in accelerating the design and optimization of peptides with unnatural residues. Key applications include:
-
Enhancing Proteolytic Stability: Introducing unnatural amino acids can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide drugs. Modeling helps in selecting UAAs that confer stability without compromising biological activity.[1][2][3]
-
Improving Binding Affinity and Specificity: UAAs provide a broader chemical space for optimizing interactions with biological targets. Computational methods can predict the binding affinity and specificity of novel peptide designs, guiding the synthesis of more potent and selective therapeutics.[4][5]
-
Designing Novel Peptide Scaffolds: The incorporation of UAAs, including D-amino acids and backbone modifications, allows for the creation of unique three-dimensional structures not accessible with natural amino acids. These novel scaffolds can be designed to mimic or inhibit specific protein-protein interactions.[6]
-
Developing Peptides with Novel Functions: Unnatural residues can introduce new chemical functionalities, such as fluorescent probes for imaging or reactive groups for covalent inhibition. Modeling can aid in the rational design of these functionalized peptides.
Protocols for Computational Modeling
A general workflow for the computational modeling of peptides with unnatural residues involves several key steps, from initial design to final validation.
Caption: General workflow for computational modeling of peptides with unnatural residues.
Protocol for Parameterization of Unnatural Amino Acids
Accurate molecular simulations require well-defined force field parameters for the unnatural residues. This process, known as parameterization, involves determining the energetic cost of distorting bond lengths, bond angles, and dihedral angles, as well as defining non-bonded interactions.
Workflow for UAA Parameterization:
Caption: Workflow for parameterizing an unnatural amino acid for molecular mechanics force fields.
Detailed Steps:
-
Create a Model Compound: A small, representative molecule containing the UAA is created, typically by capping the N- and C-termini (e.g., with acetyl and N-methylamide groups).
-
Quantum Mechanical (QM) Calculations:
-
Geometry Optimization: The 3D structure of the model compound is optimized using a suitable QM method (e.g., Hartree-Fock or Density Functional Theory) and basis set (e.g., 6-31G*).
-
Potential Energy Surface (PES) Scans: The energy of the molecule is calculated as a function of specific dihedral angle rotations. This provides the energy profile for bond rotation that will be used to fit the dihedral parameters in the force field.
-
Electrostatic Potential (ESP) Calculation: The ESP is calculated from the QM electron distribution. This is used to derive the partial atomic charges for the atoms in the UAA.
-
-
Force Field Parameter Fitting:
-
Partial Charge Derivation: The calculated ESP is used to fit the partial atomic charges, often using the Restrained Electrostatic Potential (RESP) fitting method.
-
Bonded Parameter Fitting: The energies from the PES scans are used to fit the dihedral angle parameters. Bond and angle parameters are often derived from the optimized geometry and vibrational frequency calculations.
-
-
Validation: The new parameters are tested by running a short molecular dynamics simulation of the model compound and comparing the simulated properties (e.g., conformational preferences) with the QM data.
Tools and Resources:
-
CHARMM General Force Field (CGenFF): A tool for generating parameters for small molecules that are compatible with the CHARMM force field.[7]
-
Antechamber (AMBER): A set of programs for generating force field parameters for organic molecules for use with the AMBER force fields.[8]
-
CHARMM-GUI: Provides a web-based interface for incorporating some common unnatural amino acids into simulations.[9]
Protocol for Molecular Dynamics (MD) Simulation
MD simulations provide insights into the conformational dynamics and stability of peptides.
Detailed Steps:
-
System Setup:
-
The initial 3D structure of the peptide is placed in a simulation box.
-
The box is filled with a chosen solvent model (e.g., TIP3P water).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is typically done in two stages:
-
NVT Equilibration (Constant Volume): The system is heated while keeping the volume constant.
-
NPT Equilibration (Constant Pressure): The system is equilibrated at constant temperature and pressure.
-
-
Production Run: The main simulation is run for the desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions and velocities over time) is saved.
-
Analysis: The trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Secondary structure analysis.
-
Hydrogen bond analysis.
-
Software Packages:
-
AMBER: A widely used package for biomolecular simulations.[10][11][12]
-
GROMACS: Another popular and efficient MD simulation package.[12]
-
CHARMM: A versatile package for molecular simulation and analysis.[7]
Protocol for Structure Prediction
For peptides where the 3D structure is unknown, computational methods can be used to predict the most likely conformation.
Example using HighFold2 for Cyclic Peptides with UAAs: [13][14][15][16]
-
Input Preparation: The primary sequence of the peptide, including the representation of the unnatural amino acids, is provided as input.
-
Multi-Scale Modeling: HighFold2, built on the AlphaFold-Multimer framework, uses a neural network to characterize the atomic properties of the peptide, allowing it to distinguish between different unnatural residues.
-
Cyclization Constraints: A relative position encoding matrix is used to define the cyclic nature of the peptide.
-
Structure Prediction: The model generates a set of predicted 3D structures.
-
Energy Minimization (Relaxation): The predicted structures are refined through energy minimization to remove clashes. This step often requires the parameters for the unnatural amino acids.[13][14][15]
Example using PEPstrMOD: [17][18][19]
-
Input Sequence: The user provides the peptide sequence and specifies any modifications, including unnatural residues.
-
Secondary Structure Prediction: The server predicts the secondary structure of the peptide.
-
Initial Structure Generation: An initial 3D structure is generated based on the predicted secondary structure and ideal torsion angles.
-
Force Field Integration: PEPstrMOD integrates force field libraries such as Forcefield_NCAA and Forcefield_PTM to handle the unnatural residues.
-
MD Simulation: The initial structure is refined using energy minimization and molecular dynamics simulations with AMBER or GROMACS.
Quantitative Data and Benchmarking
The accuracy of computational models is a critical consideration. The following tables summarize some of the reported performance metrics for different methods.
Table 1: Performance of Structure Prediction Methods
| Method | Peptide Type | Metric | Value | Reference |
| HighFold2 | Cyclic peptides with UAAs | Median RMSD (Cα) | 1.891 Å | [13][14][15] |
| HighFold2 | Linear peptides with UAAs | Median RMSD (Cα) | 0.994 Å | [13] |
| AlphaFold2 | α-helical peptides (natural) | Mean RMSD (Cα) | ~1.5 Å | [20] |
| AlphaFold2 | β-hairpin peptides (natural) | Mean RMSD (Cα) | ~2.0 Å | [20] |
| PEPstrMOD | Peptides with non-natural residues | Backbone RMSD | 3.81–4.05 Å |
Table 2: Computationally Designed Peptides and Experimental Validation
| Peptide Design Target | Computational Method | Experimental Validation Method | Key Finding | Reference |
| Discriminate between similar PDZ domains | Structure-based computational design | Fluorescence Polarization | Designed peptides showed low-micromolar inhibition constants (7-14 μM) for the target and no detectable binding to the off-target. | [4] |
| Quartz-binding peptides | Bioinformatics approach | Surface Plasmon Resonance | Computationally designed peptides exhibited binding affinities as predicted, with some showing higher affinity than the best previously known peptide. | [21] |
| Peptides with enhanced proteolytic stability | Molecular modeling | RP-HPLC assay | Incorporation of fluorinated amino acids at specific positions increased stability against α-chymotrypsin and pepsin in some cases. | [1][2] |
| ACE2-derived peptides binding to SARS-CoV-2 RBD | Computational optimization protocol | Biolayer Interferometry | Experimentally determined binding affinities strongly confirmed the computational predictions. | [5] |
Advanced Topics and Future Directions
-
Generative AI for De Novo Peptide Design: Tools like PepINVENT are emerging for the de novo design of peptides with both natural and non-natural amino acids. These methods use a generator-predictor-optimizer approach to explore a vast chemical space and design peptides with desired properties.[22][23][24][25][26]
-
Hybrid QM/MM Simulations: For studying chemical reactions or systems where electronic effects are crucial, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a higher level of theory. In a QM/MM simulation, the reactive center (e.g., the unnatural residue and its immediate environment) is treated with QM, while the rest of the system is treated with MM.[27][28][29][30][31]
-
Machine Learning for Property Prediction: Machine learning models are being developed to predict various properties of peptides, such as bioactivity and toxicity, based on their sequence and/or structure.[32]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Design of Selective Peptides to Discriminate Between Similar PDZ Domains in an Oncogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - tony-blake/MD-Simulation: A Generalised workflow for obtaining protein and peptide molecular structures, docking the peptide into the protein and running a molecular dynamic simulation over a large number of trajectories. [github.com]
- 9. CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Non-standard Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. research.mpu.edu.mo [research.mpu.edu.mo]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. PEPstrMOD: Peptide Tertiary Structure Prediction with Natural, Non-natural Modified Residues. [webs.iiitd.edu.in]
- 19. PEPstrMOD: Peptide Tertiary Structure Prediction with Natural, Non-natural Modified Residues. [webs.iiitd.edu.in]
- 20. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PepINVENT: generative peptide design beyond natural amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. GitHub - MolecularAI/PepINVENT [github.com]
- 26. researchgate.net [researchgate.net]
- 27. Establishing Effective Simulation Protocols for β- and α/β-Mixed Peptides. I. QM and QM/MM Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. QM and QM/MM Simulations of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. mcc.uiuc.edu [mcc.uiuc.edu]
- 32. Making sure you're not a bot! [gupea.ub.gu.se]
Applications of Boc-(S)-2-Amino-5-methylhex-4-enoic acid in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and databases contain limited specific examples of the medicinal chemistry applications of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The following application notes and protocols are based on the established principles of utilizing unnatural, unsaturated amino acids in drug discovery and are intended to serve as a guide for researchers on its potential applications.
Application Notes
This compound is a non-proteinogenic amino acid characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a double bond within its side chain. This unique structural feature makes it a valuable building block in medicinal chemistry for the design and synthesis of novel peptide and small molecule therapeutics.
1. Introduction of Conformational Constraints in Peptides:
The unsaturated bond in the side chain of this compound can introduce conformational rigidity into a peptide backbone. By replacing a natural amino acid with this unnatural analogue, researchers can restrict the flexibility of the peptide, locking it into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for its biological target.
2. Modulation of Metabolic Stability:
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of unnatural amino acids like this compound can increase the metabolic stability of peptides. The unusual side chain can hinder recognition and cleavage by proteases, thereby prolonging the half-life of the peptide drug in vivo.
3. Probing Structure-Activity Relationships (SAR):
The methyl group and the double bond in the side chain provide specific steric and electronic features that can be used to probe the structure-activity relationships of a bioactive peptide. By systematically replacing amino acid residues with this compound, medicinal chemists can gain insights into the key interactions between the peptide and its receptor, guiding the design of more potent and selective analogues.
4. Synthesis of Peptidomimetics and Small Molecule Drugs:
Beyond peptide modifications, the reactive double bond in the side chain can serve as a chemical handle for further synthetic transformations. This allows for the development of peptidomimetics or its use as a chiral building block in the total synthesis of complex small molecule drugs.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the manual solid-phase synthesis of a model peptide containing this compound using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Piperidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dissolve the first Boc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (incorporating this compound):
-
Deprotection: Remove the Boc group from the resin-bound amino acid using 50% TFA in DCM (2 x 15 min).
-
Washing: Wash the resin with DCM (3x), DMF (3x), and neutralize with 10% DIPEA in DMF (2 x 5 min). Wash again with DMF (3x) and DCM (3x).
-
Coupling: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the terminal Boc group as described in step 3a.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of a peptide containing (S)-2-Amino-5-methylhex-4-enoic acid against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Peptide substrate for the kinase
-
Synthesized peptide inhibitor (containing the unnatural amino acid)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the peptide inhibitor in the kinase assay buffer. Prepare solutions of the kinase, peptide substrate, and ATP at the desired concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the peptide inhibitor solution.
-
Add the protein kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
-
ADP Detection (using ADP-Glo™ kit):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation
The quantitative data from the kinase inhibition assay can be summarized in a table for easy comparison of different peptide analogues.
| Peptide ID | Sequence Modification | IC50 (µM) |
| Peptide 1 (Control) | Natural Sequence | 10.5 |
| Peptide 2 | Leu replaced with (S)-2-Amino-5-methylhex-4-enoic acid | 2.1 |
| Peptide 3 | Phe replaced with (S)-2-Amino-5-methylhex-4-enoic acid | 15.8 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and biological evaluation of a peptide containing this compound.
Caption: Hypothetical signaling pathway inhibited by a peptide containing (S)-2-Amino-5-methylhex-4-enoic acid.
Application Notes and Protocols for Bioconjugation Strategies Utilizing Unsaturated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary bioconjugation strategies that leverage the unique reactivity of unsaturated amino acids. The incorporation of these non-canonical amino acids into proteins allows for highly specific, bioorthogonal modifications, which are invaluable for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. This document offers a summary of quantitative data for key reactions, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.
Overview of Bioconjugation with Unsaturated Amino Acids
The site-specific modification of proteins is a powerful tool in chemical biology and drug development.[1][2] The genetic incorporation of unnatural amino acids (UAAs) bearing unsaturated functionalities, such as alkynes and alkenes, provides a versatile handle for bioorthogonal conjugation reactions.[3][4][5] These reactions are highly selective, proceeding rapidly under physiological conditions without interfering with native biological processes.[6] This enables the precise attachment of a wide variety of moieties, including fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs, to a protein of interest.[5]
This document will focus on three prominent bioconjugation strategies:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes strained cyclooctynes for conjugation to azide-modified molecules.[7][8]
-
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition (Tetrazine Ligation): An extremely fast reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[9]
-
Photo-Click Chemistry: Light-induced reactions, such as the tetrazole-alkene cycloaddition, that offer spatiotemporal control over the conjugation process.[3][9][10][11]
-
Enzymatic Ligation using Sortase A: An enzymatic method that recognizes a specific peptide tag and ligates it to a molecule of interest.
Quantitative Data Summary
The choice of a bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting conjugate. The following table summarizes key quantitative data for the discussed reactions to facilitate comparison.
| Bioconjugation Strategy | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Notes |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DIFO, DBCO) | 10⁻² - 1 | >95% | Copper-free, bioorthogonal. Rate is dependent on the strain of the cyclooctyne.[8] |
| Azide + Bicyclononyne (BCN) | 10⁻³ - 10⁰ | High | BCN offers a good balance of stability and reactivity. | |
| Inverse Electron-Demand Diels-Alder (IEDDA) Ligation | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Quantitative | Exceptionally fast kinetics, ideal for in vivo applications.[9] |
| Tetrazine + Norbornene | 10⁻¹ - 10¹ | High | Slower than TCO but still a viable option. | |
| Photo-Click Chemistry (Tetrazole-Alkene) | Tetrazole + Styrene | ~4.7 | Good | Fluorogenic product. Rate is dependent on light intensity and wavelength.[9] |
| Tetrazole + 5-hexen-1-ol | ~0.6 | Good | Slower than with styrene.[9] | |
| Tetrazole + Bicyclononyne (BCN) | 11,400 - 39,200 | High | Extremely fast photo-click reaction.[2] | |
| Enzymatic Ligation | Sortase A mediated | N/A (Enzyme-catalyzed) | High | Site-specific ligation at a recognition motif (LPXTG). |
Experimental Protocols
The following are detailed protocols for key bioconjugation experiments.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Cyclooctyne-dye conjugate (e.g., DBCO-Fluor 488).
-
PBS, pH 7.4.
-
DMSO (for dissolving the cyclooctyne-dye).
-
Microcentrifuge tubes.
-
Shaker/incubator.
Procedure:
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS to a final concentration of 10-50 µM.
-
Prepare Dye Solution: Dissolve the cyclooctyne-dye conjugate in DMSO to create a 1-10 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.
-
Add Dye: Add a 5-10 fold molar excess of the cyclooctyne-dye stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking. The reaction time may need to be optimized depending on the specific reactants.
-
Removal of Excess Dye: Remove the unreacted cyclooctyne-dye using a desalting column (e.g., PD-10) or through dialysis against PBS.
-
Analysis: Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation. Protein concentration can be determined by a BCA assay.
Protocol for Tetrazine Ligation with trans-Cyclooctene (TCO)
This protocol details the conjugation of a TCO-modified protein with a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (e.g., containing a TCO-lysine) in PBS, pH 7.4.
-
Tetrazine-payload (e.g., Tetrazine-PEG-Biotin).
-
PBS, pH 7.4.
-
DMSO (for dissolving the tetrazine-payload).
-
Microcentrifuge tubes.
Procedure:
-
Prepare Protein Solution: Dissolve the TCO-modified protein in PBS to a final concentration of 10-50 µM.
-
Prepare Tetrazine Solution: Dissolve the tetrazine-payload in DMSO to create a 1-10 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.
-
Add Tetrazine: Add a 1.1-1.5 fold molar excess of the tetrazine-payload stock solution to the protein solution. The reaction is very fast, so a large excess is not necessary.
-
Incubation: The reaction is typically complete within minutes at room temperature. An incubation time of 30 minutes is usually sufficient.[9]
-
Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule containing a TCO or tetrazine moiety.
-
Purification: Purify the conjugated protein from excess tetrazine-payload using a desalting column or dialysis.
-
Analysis: Confirm conjugation using methods appropriate for the payload (e.g., Western blot for biotin, fluorescence scan for a fluorescent dye).
Protocol for Photo-Click Chemistry: Tetrazole-Alkene Cycloaddition
This protocol describes the light-induced labeling of an alkene-containing protein with a tetrazole-functionalized probe.
Materials:
-
Alkene-containing protein (e.g., with genetically encoded homoallylglycine) in PBS, pH 7.4.
-
Tetrazole-fluorophore conjugate.
-
PBS, pH 7.4.
-
Quartz cuvette or microplate.
-
UV lamp (e.g., 302 nm handheld lamp).[9]
-
DMSO.
Procedure:
-
Prepare Protein Solution: Dissolve the alkene-containing protein in PBS to a concentration of 10-50 µM.
-
Prepare Tetrazole Solution: Dissolve the tetrazole-fluorophore in DMSO to create a 1-10 mM stock solution.
-
Reaction Setup: In a quartz cuvette or well of a quartz microplate, mix the alkene-containing protein with a 10-50 fold molar excess of the tetrazole-fluorophore. Keep the final DMSO concentration low.
-
Photo-irradiation: Irradiate the sample with a UV lamp at a close distance (e.g., 1-5 cm) for 1-10 minutes.[10] The optimal irradiation time should be determined empirically. The reaction is often fluorogenic, allowing for real-time monitoring.[9]
-
Incubation: After irradiation, incubate the reaction mixture at room temperature for a period of time (e.g., 1 hour to overnight) to allow the cycloaddition to go to completion.
-
Purification: Remove unreacted tetrazole-fluorophore via desalting or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging.
Protocol for Enzymatic Ligation using Sortase A
This protocol outlines the site-specific conjugation of a payload to a protein containing a C-terminal Sortase A recognition motif (LPXTG).
Materials:
-
Protein of interest with a C-terminal LPXTG tag.
-
Payload with an N-terminal oligo-glycine (G₅) tag.
-
Sortase A enzyme (purified).
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Microcentrifuge tubes.
-
Shaker/incubator.
Procedure:
-
Prepare Reactants: Dissolve the LPXTG-tagged protein and the G₅-tagged payload in the sortase reaction buffer to desired concentrations (e.g., 10-100 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein and a 5-20 fold molar excess of the G₅-tagged payload.
-
Initiate Reaction: Add Sortase A to the reaction mixture to a final concentration of 1-10 µM.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-16 hours. The optimal time and temperature will depend on the specific substrates and Sortase A variant.
-
Stop Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester Ca²⁺, or by heat inactivation of the enzyme.
-
Purification: Purify the conjugated protein from the unreacted payload, cleaved LPXTG tag, and Sortase A enzyme. This can be achieved using affinity chromatography (if the protein has an affinity tag) or size-exclusion chromatography.
-
Analysis: Verify the conjugation by SDS-PAGE, where a shift in the molecular weight of the target protein should be observed. Mass spectrometry can be used for further confirmation.
Visual Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows described in these application notes.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Inverse Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation.
Caption: Photo-Click Chemistry via Tetrazole-Alkene Cycloaddition.
References
- 1. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Photoinduced Fluorogenic Alkene-Tetrazole Reaction for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of Macrocyclic Peptides with Boc-(S)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic peptides incorporating the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The primary strategy detailed herein involves solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, followed by on-resin ring-closing metathesis (RCM) to form the macrocyclic structure. This approach offers a robust and efficient method for generating conformationally constrained peptides with potential therapeutic applications. The protocols cover the entire workflow from peptide chain assembly to final purification and characterization.
Introduction
Macrocyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. The incorporation of unnatural amino acids, such as this compound, provides a strategic approach to introduce conformational constraints and novel functionalities. The allylic side chain of this amino acid is particularly amenable to macrocyclization via ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based complexes like Grubbs catalysts.
This application note details a comprehensive methodology for the synthesis of a model macrocyclic peptide using this compound, employing a Boc-based solid-phase synthesis strategy.
Experimental Overview
The overall synthetic workflow is depicted below. It involves the sequential assembly of the linear peptide on a solid support, on-resin macrocyclization via RCM, optional reduction of the resulting double bond, and final cleavage and purification of the macrocyclic peptide.
Caption: Overall workflow for the synthesis of macrocyclic peptides.
Detailed Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution).
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,2-dichloroethane (DCE).
-
Boc Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU/HOBt or HATU with DIEA.
-
RCM Catalyst: Grubbs II catalyst (2nd Generation).
-
Cleavage Cocktail: Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).
-
Purification: Reversed-phase HPLC (RP-HPLC) with a C18 column.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a model linear peptide on a 0.2 mmol scale.
-
Resin Preparation: Swell 200 mg of Merrifield resin (1.0 mmol/g) in DCM for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-Gly-OH (2 equiv., 0.4 mmol) and CsHCO₃ (1 equiv., 0.2 mmol) in DMF.
-
Add the solution to the resin and heat at 50°C for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 25 minutes.
-
Wash with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash with DCM (5x).
-
-
Subsequent Amino Acid Couplings (Example: this compound):
-
Pre-activate a solution of this compound (3 equiv., 0.6 mmol), HBTU (2.9 equiv., 0.58 mmol), HOBt (3 equiv., 0.6 mmol), and DIEA (6 equiv., 1.2 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 3-5 for each amino acid in the desired sequence. Ensure to incorporate a second this compound at the appropriate position for macrocyclization.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection (step 3) to reveal the N-terminal amine.
Caption: The iterative cycle of solid-phase peptide synthesis.
On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation for RCM: After the final Boc deprotection and washing, swell the resin in 1,2-dichloroethane (DCE) for 30 minutes.
-
RCM Reaction:
-
Dissolve Grubbs II catalyst (0.15-0.20 equiv. based on resin loading) in DCE to make a 10 mM solution.
-
Degas the catalyst solution with argon or nitrogen for 15 minutes.
-
Add the catalyst solution to the peptide-resin.
-
Shake the mixture at room temperature for 2-4 hours.[1]
-
Filter off the catalyst solution.
-
Repeat the catalyst addition and reaction for another 2-4 hours to ensure complete cyclization.
-
The reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.
-
-
Washing: Wash the resin thoroughly with DCE (3x) and DCM (3x) to remove the ruthenium catalyst.
Cleavage and Deprotection
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
HF Cleavage:
-
In a specialized HF cleavage apparatus, add the resin and appropriate scavengers (e.g., anisole).
-
Cool the apparatus to -5°C to -10°C.
-
Condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Determine the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Confirm the structure and conformation using NMR spectroscopy if required.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white powder.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of a model macrocyclic peptide based on literature values for similar syntheses. Actual results may vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Expected Value | Notes |
| Linear Peptide Synthesis | ||
| Average Coupling Efficiency | >99% | Determined by Kaiser test or UV monitoring of Fmoc deprotection. |
| On-Resin RCM | ||
| Cyclization Conversion | 70-95% | Dependent on peptide sequence, catalyst loading, and reaction time.[1] |
| Purification | ||
| Crude Purity (post-cleavage) | 50-80% | Varies significantly with sequence and success of cyclization. |
| Final Purity (post-HPLC) | >95% | |
| Overall Yield | 5-20% | Based on the initial resin loading. This is a typical range for multi-step solid-phase synthesis of complex peptides. |
Signaling Pathways and Applications
Macrocyclic peptides synthesized with this compound can be designed to target a variety of biological pathways, particularly those involving protein-protein interactions (PPIs). The conformational constraint imposed by the macrocycle can mimic the secondary structure of a protein (e.g., an α-helix or β-turn), enabling it to bind with high affinity and specificity to a target protein.
Caption: Inhibition of a protein-protein interaction by a macrocyclic peptide.
Potential applications for these macrocyclic peptides include:
-
Inhibitors of transcription factors: Targeting the interaction of transcription factors with their co-activators or DNA.
-
Modulators of enzyme activity: Acting as allosteric inhibitors or activators.
-
Antimicrobial agents: Disrupting bacterial cell membranes or essential cellular processes.
-
Targeted drug delivery: Serving as scaffolds for conjugating cytotoxic agents or imaging probes.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the successful synthesis of macrocyclic peptides containing this compound. The combination of Boc-based SPPS and on-resin RCM offers a versatile and efficient platform for the generation of novel, conformationally constrained peptides for drug discovery and development. Careful optimization of the coupling and cyclization steps is crucial for achieving high yields and purity of the final product.
References
Probing the Proteome: A Guide to Unnatural Amino Acids in Protein Structure and Function Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into proteins represents a powerful expansion of the genetic code, enabling researchers to probe and manipulate protein structure and function with unprecedented precision. By equipping proteins with novel chemical functionalities, UAAs serve as versatile tools for elucidating complex biological processes and accelerating drug discovery efforts. These non-canonical amino acids can act as photo-crosslinkers to map protein-protein interactions, fluorescent probes to monitor conformational changes, and spectroscopic handles for detailed structural analysis.[1][2] This document provides a comprehensive overview of the applications of UAAs, detailed protocols for their incorporation and use, and quantitative data to guide experimental design.
Key Applications of Unnatural Amino Acids
The ability to incorporate UAAs with diverse functionalities has revolutionized the study of proteins. Key applications include:
-
Mapping Protein-Protein Interactions: Photo-activatable UAAs, such as p-benzoyl-L-phenylalanine (Bpa), can be incorporated at specific sites within a protein.[3][4] Upon UV irradiation, Bpa forms a covalent crosslink with interacting partners in close proximity, allowing for the capture and subsequent identification of transient or weak interactions that are often difficult to detect using traditional methods.[3] This technique has been instrumental in defining the interfaces of protein complexes, including those involving helicases and DNA.[3]
-
Monitoring Protein Conformational Changes with FRET: Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the angstrom scale. By incorporating a FRET pair of UAAs, one serving as a donor and the other as an acceptor, researchers can monitor real-time conformational changes in proteins.[5][6][7][8] This approach has been successfully employed to study protein unfolding and the dynamics of signaling proteins.[5][8]
-
Site-Specific Labeling for Spectroscopic Analysis: UAAs can introduce unique chemical handles, such as azides or alkynes, into a protein sequence. These bioorthogonal groups allow for the site-specific attachment of probes for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, without perturbing the native protein structure.[2][6]
-
Elucidating Enzyme Mechanisms and Signaling Pathways: The introduction of UAAs with altered electronic or steric properties can provide valuable insights into enzyme catalytic mechanisms.[9][10][11][12] Furthermore, UAAs are instrumental in dissecting complex signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs), kinases, and ubiquitin, by enabling the study of specific post-translational modifications and protein interactions within the pathway.[1][9][10][11][12][13][14][15][16]
Quantitative Data on Unnatural Amino Acid Incorporation
The efficiency of UAA incorporation and its impact on protein stability are critical considerations for experimental design. The following tables summarize key quantitative data from various studies.
Table 1: Efficiency of Unnatural Amino Acid Incorporation
| Unnatural Amino Acid | Expression System | Incorporation Method | Reported Yield/Efficiency | Reference |
| p-azido-L-phenylalanine (AzF) | Mammalian Cells | Amber Suppression | High | [1] |
| p-benzoyl-L-phenylalanine (Bpa) | E. coli | Amber Suppression | Not specified | [3] |
| Boc-lysine | E. coli | AGGA quadruplet codon | Not specified | [17] |
| Various UAAs | Cell-free system | Amber Suppression | Up to 55% suppression efficiency; >500 µg/mL protein yield | [18] |
| Acetyl-lysine analogue | Mammalian Cells | Optimized PylRS/tRNA | 85% of wild-type expression | [19] |
| Bicyclic-lysine analogue | Mammalian Cells | Optimized PylRS/tRNA | 157% of wild-type expression | [19] |
Table 2: Effect of Amino Acid Substitution on Protein Stability
| Protein | Mutation | Experimental ΔTm (°C) | Method | Reference |
| SMG1 | A292G | +7 | Thermal inactivation | [20] |
| Various | Single point mutations | Variable | General observation | [21] |
| Ovalbumin | Chemical Substitution | Variable | Glass transition temperature | [22] |
| General | Buried residue mutations | Average of -4.3 | Computational analysis | [23] |
| General | Exposed residue mutations | Average of -1.1 | Computational analysis | [23] |
Table 3: Impact of Unnatural Amino Acid Incorporation on Ligand Binding Affinity
| Protein-Ligand System | UAA Substitution | Change in Kd | Reference |
| General Protein-Ligand | Not specified | Kd < 100 nM (high affinity) | [24] |
| General Protein-Ligand | Not specified | 100 nM < Kd < 10 µM (medium affinity) | [24] |
| General Protein-Ligand | Not specified | Kd > 10 µM (low affinity) | [24] |
| Various | 134 mutations | Root-mean-square error of 1.2 kcal/mol in ΔΔG | [25] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression in E. coli
This protocol outlines the general steps for incorporating a UAA at a specific site in a target protein expressed in E. coli using the amber stop codon (UAG) suppression method.
Materials:
-
Expression plasmid for the target protein with a UAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired UAA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics.
-
Unnatural amino acid.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
UAA Addition: Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
Verification: Confirm the incorporation of the UAA using mass spectrometry.
Amber Suppression Workflow Diagram.
Protocol 2: Photo-Crosslinking with p-Benzoyl-L-phenylalanine (Bpa)
This protocol describes the use of Bpa incorporated into a protein to identify interacting partners.
Materials:
-
Purified protein with Bpa incorporated at the site of interest.
-
Putative interacting partner(s).
-
UV lamp (365 nm).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the target protein and/or interacting partners.
Procedure:
-
Incorporate Bpa: Synthesize and purify the target protein with Bpa incorporated at the desired position using the amber suppression protocol described above.
-
Binding Reaction: Incubate the Bpa-containing protein with its putative interacting partner(s) under conditions that favor their interaction.
-
UV Crosslinking: Expose the protein mixture to UV light at 365 nm for 15-60 minutes on ice. The optimal exposure time should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the covalent complex of the target protein and its interacting partner should be observed.
-
Identification of Interacting Partner: The crosslinked partner can be identified by Western blotting if an antibody is available, or by excising the band from the gel and using mass spectrometry for protein identification.
Photo-Crosslinking Workflow Diagram.
Protocol 3: FRET Analysis Using a UAA Donor-Acceptor Pair
This protocol provides a general framework for using a UAA-based FRET pair to study protein conformational changes.
Materials:
-
Protein with both a donor and an acceptor UAA incorporated at specific sites.
-
Fluorometer or fluorescence microscope capable of measuring FRET.
-
Buffer conditions to induce conformational changes (e.g., denaturants, ligands).
Procedure:
-
Incorporate FRET Pair: Express and purify the protein containing the UAA FRET pair.
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor UAA in the absence of the acceptor to establish its baseline fluorescence.
-
Measure the fluorescence emission spectrum of the dual-labeled protein by exciting the donor UAA.
-
-
Induce Conformational Change: Titrate the protein solution with a denaturant or ligand to induce a conformational change.
-
Monitor FRET Signal: At each titration point, measure the fluorescence emission of both the donor and acceptor. A change in the FRET efficiency (ratio of acceptor to donor emission) indicates a change in the distance between the two probes, reflecting a conformational change in the protein.
-
Data Analysis: Calculate the FRET efficiency at each point and plot it against the concentration of the titrant to characterize the conformational transition.
FRET Analysis Workflow Diagram.
Signaling Pathway Analysis with Unnatural Amino Acids
UAAs have been particularly valuable in dissecting complex signaling pathways.
GPCR Signaling
UAAs have been used to map ligand binding sites on GPCRs, trap specific receptor conformations, and identify novel interacting proteins in the GPCR signalosome.[1][2][26][27][28] Photo-crosslinking UAAs can be incorporated into different domains of a GPCR to identify direct contacts with ligands or other signaling partners like G-proteins and β-arrestins.
GPCR Signaling Pathway Probed by UAAs.
Kinase Signaling
The study of kinase signaling has been advanced by the use of UAAs to mimic phosphorylated states of amino acids.[9][10][11][12] By incorporating phosphoserine or phosphothreonine analogues, researchers can investigate the functional consequences of phosphorylation at specific sites within a kinase or its substrate, bypassing the need for enzymatic phosphorylation. This has been crucial in understanding the activation mechanisms of kinases like Aurora-A.[9][10][11]
Kinase Signaling Pathway Probed by UAAs.
Ubiquitin Signaling
The complexity of the ubiquitin code, with its various chain linkages, can be deciphered using UAAs.[13][14][15][16][29] By incorporating UAAs with specific functionalities into ubiquitin itself or into its target proteins, researchers can investigate the roles of specific ubiquitination events in cellular processes such as protein degradation and DNA repair. This allows for the study of how different ubiquitin chain topologies are assembled and recognized by downstream effectors.
Ubiquitin Signaling Pathway Probed by UAAs.
References
- 1. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Using an Amino Acid Fluorescence Resonance Energy Transfer Pair To Probe Protein Unfolding: Application to the Villin Headpiece Subdomain and the LysM Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Aurora-A kinase activation using unnatural amino acids incorporated by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Insights into AuroraâA Kinase Activation Using Unnatural Amino Acids Incorporated by Chemical Modification - ACS Chemical Biology - Figshare [figshare.com]
- 11. Insights into Aurora-A Kinase Activation Using Unnatural Amino Acids Incorporated by Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Deciphering non-canonical ubiquitin signaling: biology and methodology [frontiersin.org]
- 15. Unraveling the Complexity of Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 18. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Predicting protein thermal stability changes upon point mutations using statistical potentials: Introducing HoTMuSiC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maglab-heu.com [maglab-heu.com]
- 23. Reviewing Challenges of Predicting Protein Melting Temperature Change Upon Mutation Through the Full Analysis of a Highly Detailed Dataset with High-Resolution Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mpinat.mpg.de [mpinat.mpg.de]
- 26. researchgate.net [researchgate.net]
- 27. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research.vu.nl [research.vu.nl]
- 29. Tools for probing the catalytic mechanism of protein ubiquitination enabled by unnatural amino acid incorporation - American Chemical Society [acs.digitellinc.com]
Development of Novel Bioactive Peptides with Enhanced Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive peptides offer significant therapeutic potential due to their high specificity and low toxicity. However, their clinical application is often hindered by their inherent instability, including susceptibility to proteolytic degradation, aggregation, and oxidation. This document provides detailed application notes and protocols for the development and evaluation of novel bioactive peptides with enhanced stability. Key strategies for chemical modification and formulation are discussed, along with methodologies for assessing their stability and biological activity.
Strategies for Enhancing Peptide Stability
The stability of bioactive peptides can be significantly improved through various chemical modifications and formulation strategies. These approaches aim to protect the peptide from degradation, thereby increasing its circulating half-life and bioavailability.
Chemical Modifications
Chemical modification is a primary strategy to enhance peptide stability. Common approaches include:
-
N-terminal Acetylation and C-terminal Amidation: Capping the termini of a peptide blocks the action of exopeptidases, a major source of degradation in vivo.
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most proteases, significantly increasing resistance to enzymatic degradation.[1][2][3][4]
-
N-methylation: Methylation of the amide nitrogen in the peptide backbone can prevent enzymatic cleavage by endopeptidases.
-
Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkages, restricts the peptide's conformation, making it less accessible to proteases and often enhancing its binding affinity to its target.[5]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can shield it from proteases and reduce renal clearance.
-
Lipidation: Attaching a lipid moiety can promote binding to serum albumin, which acts as a carrier and protects the peptide from degradation and rapid clearance.[6]
-
Stapled Peptides: Introducing a synthetic brace ("staple") helps to lock the peptide in a specific conformation, often an alpha-helix, which can enhance stability and cell permeability.[7]
Formulation Strategies
Appropriate formulation can also protect bioactive peptides from degradation:
-
Encapsulation: Encapsulating peptides in liposomes, nanoparticles, or microspheres can protect them from the harsh environment of the gastrointestinal tract and control their release.
-
Use of Stabilizing Agents: Excipients such as sugars, polyols, and surfactants can be included in the formulation to prevent aggregation and improve the overall stability of the peptide.
Data Presentation: Enhanced Stability of Modified Bioactive Peptides
The following tables summarize quantitative data on the enhanced stability of bioactive peptides achieved through various modification strategies.
Table 1: Half-Life of Modified vs. Unmodified GLP-1 Analogs [6][8][9][10][11]
| Peptide | Modification(s) | Half-life (in humans) |
| Native GLP-1 | None | ~2 minutes |
| Liraglutide | Fatty acid acylation (lipidation), Arg34Lys substitution | 11-15 hours |
| Semaglutide | Fatty acid acylation with a spacer, Aib8 substitution | ~1 week |
| Taspoglutide | Aib8 and Aib35 substitutions | ~13 hours (in human plasma) |
Table 2: Stability of Antimicrobial Peptides with D-Amino Acid Substitution [1][2][3][4]
| Peptide | Modification | Stability against Trypsin/Chymotrypsin |
| Polybia-CP (L-amino acids) | None | Susceptible |
| D-CP (all D-amino acids) | Full D-amino acid substitution | Resistant |
| D-lys-CP (partial D-lysine) | Partial D-amino acid substitution | Resistant to Trypsin |
| L-peptide (granulysin fragment) | None | Susceptible |
| D-peptide (partial D-amino acids) | Partial D-amino acid substitution | Highly Stable |
| AD-peptide (all D-amino acids) | Full D-amino acid substitution | Highly Stable |
Table 3: Stability of Cyclic vs. Linear Peptides in Serum [5][12][13]
| Peptide | Conformation | Half-life in Human Serum |
| Linear RGD peptide | Linear | < 5 minutes |
| Cyclic RGD peptide | Cyclic | > 24 hours |
| Somatostatin | Cyclic (disulfide bond) | ~3 minutes |
| Octreotide (Somatostatin analog) | Cyclic (disulfide bond) with D-Trp | ~2 hours |
Experimental Protocols
Detailed methodologies for key experiments to assess peptide stability are provided below.
Protocol for In Vitro Peptide Stability Assay in Human Plasma
This protocol is designed to assess the stability of a peptide in human plasma by monitoring its degradation over time using RP-HPLC-MS.[14][15][16][17]
Materials:
-
Test peptide
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-interfering peptide)
-
96-well microtiter plate
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system with MS detector
Procedure:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation Mixture: In a 96-well plate, add the test peptide to pre-warmed human plasma to a final peptide concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the aliquot. This will precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
-
RP-HPLC-MS Analysis: Inject the sample onto a C18 RP-HPLC column. Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to elute the peptide. Monitor the disappearance of the parent peptide peak and the appearance of degradation products using the MS detector.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
Protocol for Thioflavin T (ThT) Assay for Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.[18][19][20][21][22]
Materials:
-
Test peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in an appropriate solvent and dilute it to the desired final concentration (e.g., 10-50 µM) in the assay buffer.
-
ThT Working Solution: Prepare a working solution of ThT in the assay buffer at the desired final concentration (e.g., 10-20 µM).
-
Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank) and peptide only.
-
Incubation and Monitoring: Place the plate in a fluorescence plate reader set to 37°C. Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Orbital shaking between readings can promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils. The lag time, elongation rate, and final plateau of the curve provide information about the aggregation kinetics.
Protocol for Reverse-Phase HPLC (RP-HPLC) to Detect Peptide Oxidation
This protocol is used to separate and quantify oxidized forms of a peptide, most commonly methionine sulfoxide.[23][24][25][26]
Materials:
-
Test peptide (both native and intentionally oxidized as a control)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
RP-HPLC system with a UV detector (214 nm or 280 nm)
-
C18 column suitable for peptide separations
Procedure:
-
Sample Preparation: Dissolve the test peptide in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Oxidized Control: Prepare an oxidized control by treating the peptide with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) for a short period, then quench the reaction.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the native peptide, the oxidized control, and the test sample.
-
Elute the peptides using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 214 nm (for peptide bonds) or 280 nm (if the peptide contains Trp or Tyr).
-
-
Data Analysis:
-
Oxidized peptides are generally more polar and will elute earlier than the non-oxidized form.
-
Compare the chromatogram of the test sample to the native and oxidized controls to identify and quantify the percentage of oxidized peptide. The peak area of the oxidized form relative to the total peak area of all forms gives the percentage of oxidation.
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by bioactive peptides.
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for in vitro peptide stability assay in human plasma.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a bioactive peptide.
AMPK Signaling Pathway Activation
Caption: Activation of the AMPK signaling pathway by a bioactive peptide.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a bioactive peptide.
JAK-STAT Signaling Pathway Modulation
Caption: Modulation of the JAK-STAT signaling pathway by a bioactive peptide.[27][28][29][30][31]
Receptor Tyrosine Kinase (RTK) Activation
Caption: Activation of a Receptor Tyrosine Kinase by an agonistic bioactive peptide.[32][33][34][35][36]
Caspase Activation in Apoptosis
Caption: Bioactive peptide-induced apoptosis via the extrinsic caspase activation pathway.[37][38][39][40][41]
References
- 1. academic.oup.com [academic.oup.com]
- 2. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. ThT Fluorescence Assay [bio-protocol.org]
- 19. Thioflavin T Assay [protocols.io]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hplc.eu [hplc.eu]
- 25. harvardapparatus.com [harvardapparatus.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Inhibition on JAK-STAT3 Signaling Transduction Cascade Is Taken by Bioactive Peptide Alpha-S2 Casein Protein from Goat Ethawah Breed Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition on JAK-STAT3 Signaling Transduction Cascade Is Taken by Bioactive Peptide Alpha-S2 Casein Protein from Goat Ethawah Breed Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio.libretexts.org [bio.libretexts.org]
- 35. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 36. jddtonline.info [jddtonline.info]
- 37. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Pathways to caspase activation | Semantic Scholar [semanticscholar.org]
- 40. youtube.com [youtube.com]
- 41. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. It is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of this compound, it is imperative to adhere to the following safety measures. This compound, and similar chemicals, may cause skin, eye, and respiratory irritation[1][2].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact[1].
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[1].
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a dust respirator. All handling should be done in a well-ventilated area or a chemical fume hood[1].
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing[1].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logistical Disposal Plan
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations and minimizes environmental impact.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions[3]. Do not mix it with incompatible materials.
-
Waste Container:
-
Place the chemical waste in a clearly labeled, leak-proof container[4]. The container must be compatible with the chemical; for this organic acid, a high-density polyethylene (HDPE) or glass container is suitable.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, and open flames[5].
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow their specific procedures for waste manifest and pickup scheduling. Disposal should be carried out at an authorized hazardous or special waste collection point in accordance with local regulations[1][5][6].
-
Alternative Disposal Considerations (Not Generally Recommended):
While some soluble, non-hazardous amino acids may be disposed of via the sanitary sewer with copious amounts of water, this is not recommended for this compound due to its irritant properties and the general principle of minimizing chemical release to the environment[7][8]. Always check and adhere to local regulations, which may strictly prohibit this practice[8]. In-lab neutralization is also not advised without a validated procedure for this specific compound[9].
Quantitative Data Summary
No specific quantitative data for disposal thresholds of this compound were found in the available safety data sheets. The general principle is to treat any quantity of this substance as chemical waste to be disposed of through a licensed contractor.
| Data Point | Value | Source |
| Recommended Disposal Method | Collection by an authorized hazardous or special waste contractor. | Safety Data Sheets for similar compounds[1][5][6] |
| Prohibited Disposal Methods | Do not dispose of in general trash or down the sanitary sewer. | General Laboratory Best Practices |
Experimental Protocols
The primary "protocol" for the disposal of this compound is the logistical plan outlined above. No in-lab experimental treatment or neutralization protocols are recommended for this compound due to the lack of specific, validated procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. epfl.ch [epfl.ch]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and safety procedures for researchers, scientists, and drug development professionals handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Adherence to these guidelines is critical to ensure personal safety and prevent laboratory contamination.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure risks.[4][5] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, gloves, and closed-toe shoes.[6][7] Depending on the scale and nature of the work, additional protective gear may be necessary.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles.[4][7][8] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact.[4][7][8] Double gloving is recommended for extended operations. | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills.[4][8] | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[4] | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling the powder outside of a fume hood or when generating dust.[4][6] |
| Enhanced Face Protection | Face shield worn over safety goggles. | Recommended for procedures with a high risk of splashing, such as when working with larger quantities or during vigorous mixing.[4][7] |
II. Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[2]
-
Work Area: Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station before beginning work. Ensure they are accessible and in good working order.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
If required by your risk assessment, put on a respirator.
-
Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
-
Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined below.
-
When transferring the compound, use a spatula or other appropriate tool.
4. Post-Handling:
-
After handling is complete, decontaminate the work area.
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Remove safety goggles and lab coat.
III. Emergency Procedures: Swift and Decisive Action
In the event of an exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and bench paper, should be placed in a designated, sealed hazardous waste container.
-
Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.[2]
V. Procedural Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com.au [westlab.com.au]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
